Surfactin
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(3S,6R,9S,12S,15R,18S,21S,25R)-9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)/t36-,37+,38+,39-,40-,41+,42+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGWOFRZMQRKHT-WGVNQGGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H93N7O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893274 | |
| Record name | Surfactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1036.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-31-2 | |
| Record name | Surfactin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclo(L-α-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-α-glutamyl-L-leucyl-D-leucyl-L-valyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Molecular Architecture of Surfactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Surfactin, a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis, has garnered significant attention in the scientific community for its wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. Its unique amphiphilic structure, consisting of a hydrophilic peptide ring and a hydrophobic fatty acid tail, is key to its remarkable surface activity and therapeutic potential. This technical guide provides an in-depth exploration of the chemical structure of this compound, detailing its constituent components, isoforms, and the experimental protocols used for its elucidation.
Core Chemical Structure
This compound is characterized by a heptapeptide sequence cyclized via a lactone bond with a β-hydroxy fatty acid.[1] The peptide moiety typically consists of seven amino acids in the sequence L-Glu-L-Leu-D-Leu-L-Val-L-Asp-D-Leu-L-Leu.[1] The presence of both D- and L-amino acids is a hallmark of non-ribosomal peptide synthesis. The cyclic structure is formed by an ester linkage between the carboxyl group of the C-terminal L-Leucine and the hydroxyl group of the fatty acid.[1]
The two acidic residues, glutamic acid (Glu) at position 1 and aspartic acid (Asp) at position 5, confer a net negative charge to the molecule at neutral pH and constitute the hydrophilic head.[1] The remaining hydrophobic amino acids, along with the fatty acid chain, form the lipophilic tail, giving this compound its amphiphilic nature.[1]
The Heptapeptide Ring
The core peptide sequence is generally conserved, though variations can occur, leading to different this compound isoforms. The sequence is assembled by a large multienzyme complex known as non-ribosomal peptide synthetase (NRPS).
The β-Hydroxy Fatty Acid Chain
The fatty acid component of this compound is a β-hydroxy fatty acid that typically ranges in length from 13 to 16 carbon atoms.[1] This aliphatic chain can exhibit structural diversity in the form of different branching patterns, including iso, anteiso, and normal (n) configurations. The length and branching of this fatty acid tail significantly influence the physicochemical properties of the this compound molecule, such as its surface tension reduction capability and critical micelle concentration (CMC).
Quantitative Structural Data
| Property | Value | Isoform Example(s) | Reference(s) |
| Molecular Formula | C₅₃H₉₃N₇O₁₃ | This compound with C15 fatty acid | [1] |
| C₅₂H₉₁N₇O₁₃ | This compound with C14 fatty acid | [2] | |
| C₅₁H₈₉N₇O₁₃ | This compound with C13 fatty acid | ||
| Molecular Weight | ~1036 g/mol | This compound with C15 fatty acid | [1] |
| ~1022 g/mol | This compound with C14 fatty acid | [2] | |
| ~1008 g/mol | This compound with C13 fatty acid | [2] | |
| Fatty Acid Chain Length | 13 - 16 carbons | C13, C14, C15, C16 isoforms | [1] |
| Amino Acid Sequence | Glu-Leu-D-Leu-Val-Asp-D-Leu-Leu | Standard this compound | [1] |
| Variations in amino acids at positions 2, 4, and 7 can occur | e.g., [Val⁷]this compound, [Ile⁷]this compound |
Experimental Protocols for Structural Elucidation
The determination of this compound's intricate structure relies on a combination of chromatographic separation and spectroscopic analysis. Below are detailed methodologies for key experiments.
Extraction and Purification of this compound
A common initial step for isolating this compound from bacterial culture is acid precipitation.
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
-
Acid Precipitation: Collect the cell-free supernatant and adjust the pH to 2.0 using concentrated hydrochloric acid (HCl). This protonates the acidic residues of this compound, reducing its solubility in water.
-
Incubation: Allow the acidified supernatant to stand overnight at 4°C to facilitate the precipitation of this compound.
-
Collection of Crude this compound: Centrifuge the mixture to collect the crude this compound precipitate.
-
Solvent Extraction: The crude precipitate can be further purified by solvent extraction. Dissolve the precipitate in an appropriate organic solvent such as methanol or ethyl acetate, followed by evaporation of the solvent to obtain a more purified this compound sample.
Amino Acid Analysis via Acid Hydrolysis and GC-MS
This protocol is used to determine the amino acid composition of the peptide ring.
-
Acid Hydrolysis: Place a known amount of purified this compound (e.g., 500 µg) in a hydrolysis tube. Add 6 M HCl and seal the tube under vacuum. Heat the sample at 90-110°C for 20-24 hours to break the peptide bonds.[3]
-
Drying: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.
-
Derivatization: To make the amino acids volatile for gas chromatography, they must be derivatized. A common method is silylation. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 20 minutes.[3]
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: Use a non-polar column suitable for amino acid analysis.
-
Temperature Program: Start with an initial temperature of around 100°C, then ramp up to approximately 250°C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the amino acids by comparing their retention times and mass spectra to those of known amino acid standards that have been subjected to the same hydrolysis and derivatization process.
Analysis of Isoforms by HPLC-MS/MS
This technique is crucial for separating and identifying different this compound isoforms based on variations in their fatty acid chain and amino acid sequence.
-
Sample Preparation: Dissolve the purified this compound sample in a suitable solvent, such as a mixture of methanol and water.
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution using two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute the different this compound isoforms based on their hydrophobicity. A typical gradient might run from 50% to 100% Solvent B over 15-20 minutes.[4]
-
Flow Rate: A standard flow rate is 1 mL/min.[4]
-
-
Mass Spectrometry (MS/MS) Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire full scan mass spectra to identify the molecular ions ([M+H]⁺) of the different this compound isoforms.
-
Tandem MS (MS/MS): Select the precursor ions identified in the full scan for fragmentation. The fragmentation patterns will provide information about the amino acid sequence and the structure of the fatty acid chain. Characteristic fragment ions can confirm the identity of the amino acids and their sequence.[5]
-
-
Data Analysis: Analyze the mass spectra to determine the molecular weights of the parent ions and the fragmentation patterns. Compare these with known data for this compound isoforms to identify the specific structures present in the sample.
Structural Confirmation by 2D NMR Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of this compound in solution.
-
Sample Preparation: Dissolve a highly purified this compound sample in a deuterated solvent, such as DMSO-d₆.
-
NMR Experiments: Acquire a suite of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is used to map out the spin systems of the individual amino acid residues.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is very useful for identifying the complete set of protons for each amino acid.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space (typically < 5 Å), providing crucial information for determining the three-dimensional folding of the peptide backbone and the orientation of the side chains.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbon-13 nuclei, aiding in the assignment of carbon resonances.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for linking the different amino acid residues together and confirming the overall sequence.[6][7]
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the combination of COSY, TOCSY, HSQC, and HMBC spectra to assign all the proton and carbon resonances to specific atoms in the this compound molecule.
-
Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to obtain distance restraints between protons.
-
Structure Calculation: Use molecular modeling software to calculate a three-dimensional structure of this compound that is consistent with the experimentally determined distance restraints.
-
Biosynthesis and Mode of Action Visualized
The biosynthesis of this compound is a complex process mediated by the non-ribosomal peptide synthetase (NRPS) multienzyme complex. The following diagram illustrates the modular nature of this enzymatic assembly line.
Caption: Non-ribosomal peptide synthesis of this compound.
This in-depth guide provides a comprehensive overview of the chemical structure of this compound, empowering researchers and drug development professionals with the foundational knowledge necessary for further investigation and application of this versatile biosurfactant. The detailed experimental protocols serve as a starting point for the isolation and characterization of this compound and its various isoforms.
References
- 1. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analyses of the isoforms of this compound produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and ultra‐high‐performance liquid chromatography coupled with high‐resolution mass spectrometry characterization of biosurfactants, including a new this compound, isolated from oil‐contaminated environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complete assignments of (1)H and (13)C NMR spectral data of nine this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Surfactin: A Technical Guide
An in-depth exploration of the discovery, history, physicochemical properties, and biosynthetic regulation of a powerful microbial biosurfactant.
Introduction
Surfactin, a potent cyclic lipopeptide biosurfactant, stands as a testament to the vast and often untapped potential of microbial secondary metabolites. Since its discovery, it has garnered significant attention from the scientific community due to its exceptional surface activity and diverse biological properties. This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and drug development professionals. We delve into its historical discovery, detail its physicochemical characteristics with quantitative data, present experimental protocols for its study, and illustrate the intricate signaling pathways governing its production.
Discovery and History
The journey of this compound began in 1968 when Japanese scientists Arima, Kakinuma, and Tamura first isolated it from the culture broth of Bacillus subtilis.[1][2] Their initial investigations revealed its remarkable ability to reduce the surface tension of water and inhibit the formation of fibrin clots.[3][4] The name "this compound" itself is a nod to its powerful surfactant properties. Subsequent research elucidated its chemical structure as a cyclic lipopeptide, consisting of a heptapeptide ring linked to a β-hydroxy fatty acid chain.[1][2][5] This amphiphilic nature, with both hydrophilic and hydrophobic moieties, is the key to its potent surface activity.[1][5]
Initially recognized for its surfactant and anticoagulant activities, the spectrum of this compound's biological effects has expanded considerably over the decades. Researchers have since uncovered its potent antibacterial, antiviral, antifungal, antitumor, and antimycoplasma activities.[1][3][4][5] This broad range of bioactivities has propelled this compound into the spotlight for potential applications in medicine, agriculture, and environmental remediation.[4][6]
Physicochemical Properties of this compound
This compound is renowned for its exceptional ability to lower surface tension at very low concentrations.[7] This efficiency is quantified by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles in solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Surface Tension Reduction | Reduces water surface tension from 72 mN/m to ~27 mN/m | At a concentration of 20 µM | [1][4] |
| Critical Micelle Concentration (CMC) | 20 µM | [6][8] | |
| 0.036 g/L | |||
| 125 mg/L | Produced by Bacillus halotolerans | ||
| 0.58 mg/mL | Produced by Bacillus subtilis SNW3 | [9] | |
| Molecular Weight | ~1036.3 g/mol | [10] |
Production of this compound
A variety of Bacillus species are known to produce this compound, with Bacillus subtilis being the most extensively studied.[1] The yield of this compound can vary significantly depending on the bacterial strain, fermentation conditions, and medium composition.
Table 2: this compound Production by Various Bacillus subtilis Strains
| Strain | Medium | This compound Yield | Reference(s) |
| B. subtilis YPS-32 | Modified Landy medium | 1.82 g/L (shake flask), 2.39 g/L (5 L fermenter) | [2][5] |
| B. subtilis DSM10T | Enhanced Cooper medium | 1.1 g/L (shake flask) | |
| B. subtilis 168 (engineered) | Fed-batch fermentation | 3.89 g/L | [11] |
| B. subtilis JABs24 | Aerobic conditions | 1147.03 mg/L | [12] |
| B. subtilis (pHT43-comXphrC) | Synthetic wastewater | ~140.2 mg/L | |
| Bacillus nealsonii S2MT | Optimized medium | 1300 mg/L | [13] |
Experimental Protocols
Fermentation for this compound Production
A common method for producing this compound involves submerged fermentation of a Bacillus subtilis strain.
Medium Composition (Modified Landy Medium): [2][5]
-
Molasses: 20 g/L
-
Glutamic acid: 15 g/L
-
Soybean meal: 4.5 g/L
-
KCl: 0.375 g/L
-
K₂HPO₄: 0.5 g/L
-
Fe₂(SO₄)₃: 1.725 mg/L
-
MgSO₄: 0.4 g/L
-
Inoculate the sterile medium with a 2% (v/v) seed culture of B. subtilis.
-
Incubate at approximately 42.9 °C with agitation (e.g., 220 rpm in a shake flask or controlled agitation in a fermenter).
-
Maintain the pH at around 5.0.
-
Ferment for approximately 42.8 hours.
Extraction and Purification of this compound
A widely used method for recovering this compound from the fermentation broth is acid precipitation.
Protocol:
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Adjust the pH of the cell-free supernatant to 2.0 using concentrated HCl.
-
Store the acidified supernatant at 4°C overnight to allow for the precipitation of this compound.
-
Centrifuge the mixture to collect the crude this compound precipitate.
-
Wash the precipitate with acidified water (pH 2.0).
-
Dissolve the crude this compound in an alkaline solution (e.g., pH 8.0) and then lyophilize to obtain a purified powder.
For higher purity, the crude extract can be further subjected to chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).[14]
Characterization of this compound
TLC is a rapid method for the initial identification of this compound.
-
Spot the extracted sample and a this compound standard onto a silica gel 60 plate.
-
Develop the plate in a solvent system of chloroform:methanol:water (65:15:2, v/v/v).
-
Visualize the spots by spraying with specific reagents. For lipopeptides like this compound, a 0.2% ninhydrin solution in ethanol can be used, which typically yields red-pinkish spots.[13] The retention factor (Rf) value is then compared to the standard.
HPLC is employed for the quantification and purification of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and trifluoroacetic acid (e.g., 85:15:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector at 205 nm.
-
The concentration of this compound is determined by comparing the peak area to a standard curve.
MS is a powerful tool for the structural characterization and identification of different this compound isoforms. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are commonly used.[3] LC-MS/MS can provide detailed fragmentation patterns, allowing for the sequencing of the peptide ring and identification of the fatty acid chain length.[3]
Biosynthesis and its Regulation
The biosynthesis of this compound in Bacillus subtilis is a complex process that does not occur on ribosomes. Instead, it is synthesized by a large multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS), which is encoded by the srfA operon.[7][18] The activation of this synthetase requires a post-translational modification by a phosphopantetheinyl transferase, encoded by the sfp gene.[11]
The expression of the srfA operon is tightly regulated by a cell-density-dependent mechanism known as quorum sensing.[7][19]
Signaling Pathway for this compound Biosynthesis
The primary quorum-sensing system controlling this compound production is the ComQXPA system.
References
- 1. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A simple and effective isocratic HPLC method for fast identification and quantification of this compound | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analyses of the isoforms of this compound produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive method for simultaneous quantitative determination of this compound and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of this compound synthesis in a genome reduced Bacillus subtilis strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production and characterization of this compound-like biosurfactant produced by novel strain Bacillus nealsonii S2MT and it's potential for oil contaminated soil remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and analysis of this compound using high-performance liquid chromatography [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. nottingham.ac.uk [nottingham.ac.uk]
- 19. This compound: A Quorum-Sensing Signal Molecule to Relieve CCR in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Surfactin in Bacillus subtilis Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surfactin, a cyclic lipopeptide produced by various strains of Bacillus subtilis, is a powerful biosurfactant with a remarkably diverse range of functions that extend far beyond reducing surface tension. This technical guide provides an in-depth exploration of the critical roles this compound plays in the physiology of B. subtilis, including its involvement in biofilm formation, swarming motility, competence development, and intercellular signaling. We delve into the molecular mechanisms governing this compound biosynthesis and its regulation, with a particular focus on the ComQXPA quorum-sensing system. This guide also offers detailed experimental protocols for key assays and presents quantitative data in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex biological processes.
Introduction
Bacillus subtilis, a Gram-positive, soil-dwelling bacterium, is a model organism for studying cellular differentiation, biofilm formation, and the production of a vast arsenal of secondary metabolites. Among these metabolites, this compound stands out for its potent surfactant properties and its profound impact on the lifestyle and behavior of B. subtilis.[1][2] Structurally, this compound consists of a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain, a composition that endows it with its amphiphilic nature.[2] Beyond its utility in various industrial and biomedical applications, this compound is a key player in the intricate social life of B. subtilis, acting as a signaling molecule that influences population-level behaviors.[3] This guide aims to provide a comprehensive technical overview of the physiological roles of this compound, the genetic and regulatory networks that control its production, and the experimental methodologies used to study its effects.
Biosynthesis and Regulation of this compound Production
The synthesis of this compound is a complex process orchestrated by a large multienzyme complex encoded by the srfA operon. This non-ribosomal peptide synthetase (NRPS) complex assembles the peptide backbone of this compound. The regulation of the srfA operon is tightly controlled by a sophisticated quorum-sensing system, ensuring that this compound is produced in a cell-density-dependent manner.
The ComQXPA Quorum-Sensing System
The primary regulatory pathway governing this compound production is the ComQXPA quorum-sensing system.[3] This system allows individual B. subtilis cells to monitor their population density and coordinate gene expression accordingly.
The key components of this system are:
-
ComX: A precursor peptide that is processed and secreted as a mature pheromone.
-
ComQ: A membrane-bound protein responsible for the processing and export of ComX.
-
ComP: A histidine kinase receptor that binds to the extracellular ComX pheromone.
-
ComA: A response regulator that is phosphorylated by ComP.
At high cell densities, the concentration of the ComX pheromone in the extracellular environment increases, leading to its binding to ComP. This binding event triggers the autophosphorylation of ComP, which then transfers the phosphate group to ComA. Phosphorylated ComA (ComA-P) is a transcriptional activator that binds to the promoter of the srfA operon, thereby initiating the transcription of the genes required for this compound synthesis.
Physiological Roles of this compound
This compound's influence on B. subtilis physiology is extensive, impacting key behaviors that are crucial for survival and colonization in diverse environments.
Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix. The role of this compound in B. subtilis biofilm formation is complex and appears to be context-dependent. Some studies suggest that this compound is not essential for robust biofilm formation under certain laboratory conditions.[4] However, other research indicates that this compound can act as a signaling molecule that triggers biofilm formation. It is proposed that this compound creates pores in the cell membrane, leading to potassium leakage. This leakage is sensed by the KinC kinase, which in turn phosphorylates the master regulator Spo0A, a key transcription factor for biofilm matrix gene expression.[4][5] A deficiency in this compound production has been shown to lead to a reduction in the production of exopolysaccharide (EPS) and the TasA protein, two major components of the biofilm matrix.[5]
Swarming Motility
Swarming is a collective, flagella-driven movement of bacteria over a surface. This compound is essential for the swarming motility of B. subtilis.[6] By reducing the surface tension of the liquid film on the substrate, this compound allows the bacterial population to spread rapidly across the surface.[6] Strains deficient in this compound production are typically non-motile on solid surfaces.[7] The concentration of this compound has been observed to form a gradient within a swarming colony, with the highest concentrations found in the central, initial inoculation site.[8]
Competence Development
Natural competence is the ability of a bacterium to take up and integrate exogenous DNA from its environment. The development of competence in B. subtilis is a transient state adopted by a subpopulation of cells. While this compound itself does not directly regulate competence, its production is genetically linked to it. The srfA operon, which directs this compound synthesis, also contains a small open reading frame called comS.[2] The ComS protein is crucial for the stabilization of ComK, the master regulator of competence gene expression.[2] Therefore, conditions that induce this compound production also promote the development of competence.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the physiological effects of this compound.
| Parameter | Condition | Observation | Reference |
| Pellicle Formation | Wild-type vs. ΔsrfA mutant | ΔsrfA mutant showed a ~10-hour delay in pellicle formation. | [9] |
| Swarming Motility | Wild-type vs. srfA mutant | srfA mutant is non-motile. | [7] |
| Swarming Motility | srfA mutant + exogenous this compound | Swarming motility is rescued in a concentration-dependent manner. | [5] |
| This compound Concentration in Swarm | Center of swarm colony | ~400 pmol/mL | [8] |
| This compound Concentration in Swarm | Tip of swarm dendrites | ~2 pmol/mL | [8] |
Table 1: Effect of this compound on Biofilm Formation and Motility
| Parameter | This compound Concentration | Effect on B. subtilis Growth (OD600) | Reference |
| Growth Inhibition | 10 g/L | OD600 of 5.6 (59% reduction in growth rate) | [10] |
| Growth Inhibition | 30 g/L | OD600 of 3.7 | [10] |
| Growth Inhibition | 50 g/L | OD600 of 2.4 | [10] |
| Growth Inhibition | 70 g/L | OD600 of 1.5 | [10] |
Table 2: Effect of Exogenous this compound on B. subtilis Growth
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in B. subtilis.
This compound Extraction and Quantification
This protocol describes the extraction of this compound from a B. subtilis culture broth followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
B. subtilis culture grown in a suitable medium (e.g., Landy medium)
-
6 M HCl
-
Methanol
-
Ethyl acetate
-
Centrifuge and tubes
-
Rotary evaporator
-
HPLC system with a C18 column
-
This compound standard (for calibration curve)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Cell Removal: Centrifuge the B. subtilis culture at 8,000-10,000 x g for 15-20 minutes to pellet the cells. Collect the cell-free supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 with 6 M HCl. Incubate at 4°C overnight to allow the this compound to precipitate.
-
Collection of Precipitate: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes. Discard the supernatant and collect the crude this compound precipitate.
-
Solvent Extraction: Resuspend the precipitate in a small volume of methanol or extract with an equal volume of ethyl acetate.[1][11] Vortex thoroughly and centrifuge to remove any insoluble material.
-
Solvent Evaporation: Transfer the solvent phase to a new tube and evaporate the solvent using a rotary evaporator.
-
Sample Preparation for HPLC: Dissolve the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm filter before injecting it into the HPLC.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) and water (containing 0.1% TFA). A typical gradient might be from 60% to 93% acetonitrile over 9 minutes.[3]
-
Detection: UV detector at 210 nm.
-
Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies biofilm formation by staining the adherent biomass with crystal violet.
Materials:
-
B. subtilis wild-type and mutant strains
-
Biofilm-inducing medium (e.g., MSgg)
-
96-well microtiter plate (polystyrene, flat-bottomed)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Plate reader (absorbance at 570-595 nm)
Procedure:
-
Inoculation: Grow overnight cultures of B. subtilis strains in a suitable liquid medium. Dilute the cultures 1:100 in fresh biofilm-inducing medium.
-
Incubation: Add 100-200 µL of the diluted cultures to the wells of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate under static conditions at 30°C or 37°C for 24-48 hours.
-
Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with sterile distilled water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate and measure the absorbance at 570-595 nm using a plate reader.
Swarming Motility Assay
This assay assesses the ability of B. subtilis to swarm on a semi-solid surface.
Materials:
-
B. subtilis wild-type and mutant strains
-
Tryptone-based semi-solid agar plates (e.g., 0.7% agar)
-
Sterile toothpicks or pipette tips
-
Incubator (37°C)
Procedure:
-
Inoculation: Grow overnight cultures of B. subtilis strains in liquid medium.
-
Spotting: Carefully spot 2-5 µL of the overnight culture onto the center of a semi-solid agar plate.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Observation and Measurement: Observe the plates for the presence of a swarming colony, characterized by a dendritic or spreading morphology. Measure the diameter of the swarm colony to quantify the extent of motility.
Signaling Pathways Involving this compound
Beyond its role in regulating its own synthesis, this compound acts as an extracellular signal that influences other cellular processes, most notably the activation of the master regulator Spo0A.
This compound-Mediated Spo0A Activation
As mentioned earlier, this compound can induce the phosphorylation of Spo0A, a key regulator of sporulation and biofilm formation.[12][13] The proposed mechanism involves this compound's ability to insert into the cell membrane and cause potassium leakage.[4] This change in intracellular potassium concentration is thought to be sensed by the membrane-bound histidine kinase KinC, which then autophosphorylates and initiates a phosphorelay that ultimately leads to the phosphorylation of Spo0A.[4] Phosphorylated Spo0A can then regulate the expression of genes involved in biofilm matrix production and other developmental processes.
Conclusion
This compound is a remarkable secondary metabolite of Bacillus subtilis with a profound and multifaceted impact on its physiology. Its role extends from a simple biosurfactant to a key signaling molecule that governs complex social behaviors such as biofilm formation and swarming motility, and is intricately linked to the developmental process of competence. The production of this compound is tightly regulated by the ComQXPA quorum-sensing system, highlighting the importance of cell-cell communication in coordinating its synthesis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate roles of this compound and to potentially harness its properties for applications in drug development, biocontrol, and biotechnology. A deeper understanding of the signaling networks involving this compound will undoubtedly unveil new facets of bacterial communication and sociality.
References
- 1. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound production is not essential for pellicle and root-associated biofilm development of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 6. Contribution of this compound and SwrA to Flagellin Expression, Swimming, and Surface Motility in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of the Development of Swarming Communities of Bacillus subtilis 168 and a Natural Wild Type: Critical Effects of this compound and the Composition of the Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ localisation and quantification of surfactins in a Bacillus subtilis swarming community by imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound accelerates Bacillus subtilis pellicle biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Shows Relatively Low Antimicrobial Activity against Bacillus subtilis and Other Bacterial Model Organisms in the Absence of Synergistic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and Spo0A-Dependent Antagonism by Bacillus subtilis Strain UD1022 against Medicago sativa Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Antimicrobial Spectrum of Surfactin: A Technical Review
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Surfactin, a cyclic lipopeptide produced by various strains of Bacillus subtilis, is one of the most powerful biosurfactants known. Its unique amphiphilic structure, consisting of a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain, allows it to interact with and disrupt biological membranes. This property underpins its broad-spectrum antimicrobial activity, which encompasses Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][2][3] Beyond direct antimicrobial action, this compound also exhibits potent anti-biofilm capabilities and can modulate host immune responses and microbial signaling pathways. This technical guide provides an in-depth review of this compound's antimicrobial spectrum, presenting quantitative data, detailed experimental protocols for its assessment, and visualizations of its mechanisms of action to serve as a comprehensive resource for researchers in microbiology and drug development.
Antimicrobial Spectrum: Quantitative Data
This compound's efficacy varies depending on the target microorganism, the specific isoform of this compound (differing in fatty acid chain length and peptide composition), and the assay conditions. The following tables summarize its activity based on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data from various studies.
Table 1: Antibacterial Activity of this compound
| Target Bacterium | Strain | This compound Type/Source | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| General Range | Various | Not Specified | 12 - 50 | - | [1] |
| Staphylococcus aureus (MRSA) | ATCC 25923 / Clinical Isolates | Not Specified | 512 - 1024 | 1024 - 2048 | [4][5] |
| Streptococcus spp. | Clinical Strains | This compound-like lipopeptide | 2 - 10 | - | [6] |
| Propionibacterium acnes | Not Specified | Not Specified | 128 | - | [7] |
| Pseudomonas aeruginosa | DSM 3227 | Produced from brewery waste | 200,000* | - | [8] |
*Note: This value from the source (200 mg/mL) is exceptionally high and may be an outlier or reflect the purity of the extract used.
Table 2: Antifungal Activity of this compound
| Target Fungus | Strain | This compound Type/Source | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Candida spp. & Filamentous Fungi | Various | This compound-like lipopeptide | 12 - 35 | - | [6] |
| Candida albicans | SC5314 | C15-Surfactin | >100 | - | [9][10] |
| Candida albicans (in synergy) | SC5314 | C15-Surfactin + Ketoconazole | 6.25 | - | [9][10] |
Table 3: Antiviral Activity of this compound
| Target Virus | Host Cell Line | Effective Concentration (µg/mL) | Effect | Reference(s) |
| Enveloped Viruses (General) | - | Not Specified | Degrades viral envelope lipids | [1] |
| PEDV, TGEV | Epithelial Cells | 15 - 50 | Suppression of proliferation | [11] |
| TGEV | ST cells | 2 | Significant reduction in viral load | [12] |
| SARS-CoV-2 | Vero E6 | 1000 | Inhibition of virus amplification | [13] |
| VSV, SFV, SHV-1 | Various | Not Specified | Inactivation, disintegration of viral structures | [14][15][16] |
Mechanism of Action
This compound's antimicrobial activity is primarily driven by its interaction with and disruption of lipid membranes. However, its effects extend to interference with cellular signaling and inhibition of microbial community behaviors like biofilm formation.
Direct Membrane Disruption
The core mechanism of this compound is its ability to insert into the phospholipid bilayers of cellular and viral membranes.[1][17] Its wedge-shaped structure creates physical disturbances, leading to several downstream effects:
-
Increased Permeability: Insertion of this compound molecules disorganizes the lipid packing, increasing membrane fluidity and permeability.[18]
-
Pore/Ion Channel Formation: this compound can aggregate within the membrane to form pores or ion channels, leading to leakage of essential ions like K+ and dissipation of the membrane potential.[1][19]
-
Membrane Solubilization: At higher concentrations, this compound acts like a detergent, completely disrupting the membrane into mixed micelles, causing cell lysis.[1]
Figure 1: Mechanism of this compound-Induced Membrane Disruption.
Inhibition of Biofilm Formation
This compound is a potent inhibitor of biofilm formation, particularly in Staphylococcus aureus. It acts by:
-
Preventing Adhesion: As a surfactant, it alters surface properties, making it difficult for bacteria to initially attach.[20]
-
Downregulating Key Genes: It significantly reduces the expression of genes like icaA and icaD, which are essential for producing the polysaccharide intercellular adhesin (PIA) that forms the biofilm matrix.[20][21]
Role as a Signaling Molecule in Bacillus subtilis
Interestingly, in the producing organism B. subtilis, this compound itself acts as an extracellular signaling molecule. By forming pores in the membranes of neighboring B. subtilis cells and causing potassium (K+) leakage, it triggers a signaling cascade.[11][14] This leakage is sensed by the membrane-bound kinase KinC, which in turn phosphorylates the master regulator Spo0A.[15] The activation of the Spo0A pathway is a critical step that induces the differentiation of the bacterial population into distinct cell types, including those that form robust biofilms.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound accelerates Bacillus subtilis pellicle biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Investigational therapies targeting quorum-sensing for the treatment of Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound production is not essential for pellicle and root-associated biofilm development of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacillus subtilis and this compound inhibit the transmissible gastroenteritis virus from entering the intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | this compound: A Quorum-Sensing Signal Molecule to Relieve CCR in Bacillus amyloliquefaciens [frontiersin.org]
- 15. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 16. Antiviral and hemolytic activities of this compound isoforms and their methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. ableweb.org [ableweb.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound effectively inhibits Staphylococcus aureus adhesion and biofilm formation on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Surfactin via HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the methodologies for the qualitative and quantitative analysis of surfactin, a potent cyclic lipopeptide biosurfactant, using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Introduction to this compound Analysis
This compound, produced by various strains of Bacillus subtilis, is a mixture of cyclic lipopeptide isoforms.[1][2] These isoforms consist of a heptapeptide ring linked to a β-hydroxy fatty acid chain of varying length (typically C13-C15).[3][4] The analysis of this compound is crucial for various applications, including bioprocess optimization, quality control, and pharmacological studies. HPLC coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of this compound isoforms.[5][6]
Experimental Protocols
Sample Preparation: Extraction of this compound
A common and effective method for extracting this compound from bacterial culture is acid precipitation followed by solvent extraction.[3]
Protocol:
-
Centrifuge the bacterial culture to separate the cell-free supernatant.
-
Acidify the supernatant to a pH of 2.0 using concentrated HCl to precipitate the lipopeptides.
-
Store the acidified supernatant at 4°C overnight to allow for complete precipitation.
-
Centrifuge the mixture to collect the crude this compound precipitate.
-
Dissolve the precipitate in a suitable organic solvent, such as methanol or a mixture of acetonitrile and water (e.g., 7:3 v/v) containing 0.1% formic acid.[6][7]
-
For further purification, solid-phase extraction (SPE) with a C18 cartridge can be employed.[1]
HPLC Analysis: Separation of this compound Isoforms
Reversed-phase HPLC is the standard method for separating this compound isoforms. The separation is based on the hydrophobicity of the fatty acid side chain.
Instrumentation and Conditions:
-
Column: A C18 reversed-phase column is typically used.[1][8]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, often with an additive like formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency.[2][9]
-
Detection: UV detection at 210 nm is common for quantification.[4]
Example HPLC Gradient Program:
| Time (min) | % Acetonitrile (with 0.1% FA) | % Water (with 0.1% FA) |
| 0 | 50 | 50 |
| 2 | 80 | 20 |
| 12 | 90 | 10 |
| 14 | 100 | 0 |
| 16 | 100 | 0 |
| 18 | 50 | 50 |
| 20 | 50 | 50 |
This is an exemplary gradient and may require optimization based on the specific column and system used.
Mass Spectrometry Analysis: Identification and Quantification
Mass spectrometry, particularly when coupled with HPLC (LC-MS), provides sensitive and specific detection of this compound isoforms. Electrospray ionization (ESI) is the most common ionization technique used.[7][10]
Instrumentation and Conditions:
-
Ionization Mode: Positive ion mode (ESI+) is typically used for the detection of protonated molecules [M+H]+ or sodium adducts [M+Na]+.[5][11]
-
Mass Analyzer: Triple quadrupole (QqQ) or Time-of-Flight (TOF) mass analyzers are commonly employed. QqQ is well-suited for targeted quantification using Multiple Reaction Monitoring (MRM), while TOF provides high-resolution mass data for accurate mass determination and identification.
-
Source Temperature: Typically set around 150°C.[11]
-
Desolvation Gas Flow: Approximately 1000 L/h at 500°C.[11]
Quantitative Data
The following tables summarize key quantitative data for the analysis of this compound isoforms.
Table 1: Molecular Weights of Common this compound Isoforms
| This compound Isoform (Fatty Acid Chain) | Molecular Weight (Da) | Observed m/z [M+H]+ | Observed m/z [M+Na]+ |
| C13-Surfactin | 1007.6 | 1008.6 | 1030.6 |
| C14-Surfactin | 1021.6 | 1022.6 | 1044.6 |
| C15-Surfactin | 1035.7 | 1036.7 | 1058.7 |
| C16-Surfactin | 1049.7 | 1050.7 | 1072.7 |
| C17-Surfactin | 1063.7 | 1064.7 | 1086.7 |
Data compiled from multiple sources.[1][9][11]
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound Quantification
| Parameter | Value |
| Linear Range | 0.20 - 10.0 mg/L |
| R² | ≥ 0.9995 |
| Spiked Recoveries | 93.3 - 108.2 % |
| Relative Standard Deviation (RSD) | < 15 % |
| Precision | 4.14 - 13.30 % |
| Limit of Detection (LOD) | 0.374 mg/L |
Based on a sensitive method for simultaneous quantification of this compound and iturin.[6][7]
Visualized Workflows
The following diagrams illustrate the key experimental workflows for this compound analysis.
References
- 1. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and ultra‐high‐performance liquid chromatography coupled with high‐resolution mass spectrometry characterization of biosurfactants, including a new this compound, isolated from oil‐contaminated environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Frequency Occurrence of this compound Monomethyl Isoforms in the Ferment Broth of a Bacillus subtilis Strain Revealed by Ion Trap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive method for simultaneous quantitative determination of this compound and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. iwaponline.com [iwaponline.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Surfactin in Biomedical Research
Introduction
Surfactin is a potent cyclic lipopeptide biosurfactant produced by various strains of the Bacillus genus, most notably Bacillus subtilis.[1][2] Its unique amphiphilic structure, consisting of a seven-amino-acid cyclic peptide ring linked to a β-hydroxy fatty acid chain, allows it to interact with and disrupt biological membranes.[2][3] This property underpins its diverse and powerful biological activities, which have garnered significant interest in biomedical research. This compound exhibits a broad spectrum of effects, including antimicrobial, antiviral, anticancer, and immunomodulatory properties, making it a promising candidate for various therapeutic applications.[4][5]
These application notes provide an overview of this compound's key biomedical applications, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Anticancer Applications
Application Note:
This compound has demonstrated significant cytotoxic activity against a wide range of cancer cell lines, including breast, colon, leukemia, and oral squamous cell carcinoma.[1][6][7] Its anticancer effects are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration and invasion.[3][8]
The primary mechanism involves interaction with the cancer cell membrane, which differs in lipid composition from normal cells.[1] this compound induces an increase in intracellular Reactive Oxygen Species (ROS), leading to endoplasmic reticulum (ER) stress and a sustained increase in intracellular calcium ([Ca²⁺]i).[6][9] This cascade activates mitochondrial- and caspase-dependent apoptotic pathways.[1][10] Furthermore, this compound can cause cell cycle arrest, often at the G2/M phase, by upregulating tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[8][9] It also inhibits signaling pathways crucial for metastasis, such as NF-κB, PI3K/Akt, and ERK1/2, thereby reducing the expression of matrix metalloproteinase-9 (MMP-9).[6][11]
Quantitative Data: Anticancer Activity of this compound
| Cancer Type | Cell Line | IC50 Value / Effective Concentration | Treatment Duration | Reference |
| Breast Cancer | MCF-7 | 82.6 µM | 24 h | [9] |
| Breast Cancer | MCF-7 | 27.3 µM | 48 h | [9][12] |
| Breast Cancer | MCF-7 | 14.8 µM | 72 h | [9] |
| Colon Cancer | LoVo | 26 µM | 48 h | [7] |
| Colon Cancer | HCT-15 | 77 µM | 24 h | [7] |
| Colon Cancer | HT-29 | 116 µM | 24 h | [7] |
| Leukemia | K562 | 10-20 µM | 24-48 h | [7] |
| Hepatocellular Carcinoma | Bel-7402 | 35 ± 12 μM | Not Specified | [7] |
| Oral Squamous Cell Carcinoma | SCC4 / SCC25 | ~30 µM (induces apoptosis) | 48 h | [6] |
Visualizations: Anticancer Mechanisms
Caption: this compound-induced anticancer signaling pathways.
Experimental Protocols:
Protocol 1: Cell Viability Assessment using MTT Assay This protocol is adapted from methodologies used to assess the dose- and time-dependent effects of this compound on cancer cell proliferation.[12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include wells with medium and solvent alone as negative controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot cell viability against this compound concentration to determine the IC50 value.
Antimicrobial Applications
Application Note:
This compound is a broad-spectrum antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][5] Its primary mechanism of action is the disruption of the microbial cell membrane.[4][5] The amphiphilic nature of this compound allows its fatty acid tail to insert into the lipid bilayer of the cell membrane, while the peptide headgroup interacts with the membrane surface.[13][14] This insertion disrupts membrane integrity, leading to the formation of pores or ion channels.[15] The resulting increase in membrane permeability causes leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell lysis and death.[4][15]
Quantitative Data: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | (General) | 12 - 50 | - | - | [15] |
| Staphylococcus aureus | ATCC 25923 | 512 | 1024 | - | [16] |
| Staphylococcus aureus | Clinical MRSA | 512 - 1024 | 1024 - 2048 | - | [16] |
| Staphylococcus aureus | - | - | - | 10.5 (at 250 mg/L) | [17] |
| Shigella dysenteriae | - | - | - | 13.0 (at 250 mg/L) | [17] |
| Clostridium perfringens | - | - | - | Significant (at 250 µg/mL) | [18] |
| Pseudomonas aeruginosa | - | - | - | Complete inhibition | [13] |
Visualizations: Antimicrobial Mechanism
Caption: Mechanism of this compound-induced bacterial cell death.
Experimental Protocols:
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution This protocol is a standard method for assessing the lowest concentration of an antimicrobial agent that inhibits visible growth.[16]
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
This compound Preparation: Prepare a stock solution of this compound. Perform a two-fold serial dilution of this compound in the broth directly in the 96-well plate over a desired concentration range (e.g., 4 to 2048 µg/mL).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the serially diluted this compound, resulting in a final volume of 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3: Agar Well Diffusion Assay This method is used to qualitatively assess the antimicrobial activity of a substance.[19][20]
-
Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar).
-
Inoculum Spreading: Spread a standardized suspension of the test microorganism (adjusted to 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile swab.
-
Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a fixed volume (e.g., 100 µL) of the this compound solution at different concentrations into each well. Use a negative control (solvent) and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Antiviral Applications
Application Note:
This compound demonstrates potent antiviral activity, particularly against enveloped viruses such as Herpes Simplex Virus (HSV), Simian Immunodeficiency Virus (SIV), Porcine Epidemic Diarrhea Virus (PEDV), and SARS-CoV-2.[13][21][22][23] Its mechanism is primarily physical, targeting the viral lipid envelope.[21] this compound inserts into the viral membrane, disrupting its integrity and, in some cases, causing the complete disintegration of the envelope.[13]
A key mechanism is the inhibition of membrane fusion, a critical step for enveloped viruses to enter host cells.[22][24][25] By inserting into the viral envelope, this compound alters the membrane's physical properties, hindering the formation of the negative curvature required for the fusion of viral and cellular membranes.[22][24] This action effectively blocks viral entry without causing significant cytotoxicity at therapeutic concentrations.[24] This lipid-targeting mechanism makes the development of viral resistance less likely.[22]
Quantitative Data: Antiviral Activity of this compound
| Virus | Effective Concentration | Effect | Reference |
| Enveloped Viruses (general) | 25 µM | Active in medium with 5% fetal calf serum | [21] |
| HSV-1, SIV, VSV | 80 µM | >4.4 log10 reduction in viral titer | [21] |
| PEDV, TGEV | 15 - 50 µg/mL | Suppression of viral proliferation | [24] |
| TGEV | 0.002 mg/mL (2 µg/mL) | Significant reduction in viral load | [26] |
| SARS-CoV-2 | 1 µg/µL (1000 µg/mL) | Inhibition of viral amplification | [23] |
Visualizations: Antiviral Mechanism
Caption: this compound inhibits viral entry by blocking membrane fusion.
Experimental Protocols:
Protocol 4: Plaque Reduction Assay This assay quantifies the ability of a compound to inhibit viral infection.[26]
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, ST cells for TGEV) in 6-well plates and grow until they form a confluent monolayer.
-
Virus-Surfactin Incubation (Direct Inactivation): Prepare a known titer of the virus stock (e.g., 100 Plaque Forming Units, PFU). Mix the virus with various concentrations of this compound and incubate for 1-2 hours at 37°C. A virus-only control should be prepared in parallel.
-
Infection: Wash the cell monolayers with PBS. Add the virus-surfactin mixtures (and the virus-only control) to the wells and incubate for 1-1.5 hours at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.5% carboxymethylcellulose or agar in culture medium) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a crystal violet solution. Plaques will appear as clear zones against the stained cell monolayer.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control to determine the antiviral activity of this compound.
Immunomodulatory and Other Applications
Application Note:
Beyond its direct cytotoxic effects, this compound also functions as an immunomodulatory agent. It can enhance both cellular and humoral immune responses.[7][27] Studies in animal models show that this compound administration can improve immune organ indices, augment the phagocytic function of macrophages, and boost the proliferative response of lymphocytes.[27][28]
In the context of gut health, this compound enhances the intestinal barrier function by increasing the height of intestinal villi, promoting mucin secretion, and upregulating the expression of tight junction proteins like claudin-1 and occludin.[27][29] This strengthens the physical barrier against pathogens and can modulate the gut microbiota.[27]
Furthermore, the amphiphilic nature of this compound makes it an excellent candidate for use in drug delivery systems. It can be incorporated into various nano-formulations, such as liposomes, micelles, and nanoparticles, to improve the solubility, stability, and delivery of therapeutic agents.[1][3]
References
- 1. Anticancer Activities of this compound and Potential Application of Nanotechnology Assisted this compound Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A mini-review: mechanism of antimicrobial action and application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound? Exploring Its Mechanism of Action and Benefits | Engormix [en.engormix.com]
- 6. This compound from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 7. Immunomodulatory Role of Microbial Surfactants, with Special Emphasis on Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis and G(2)/M arrest in human breast cancer MCF-7 cells through cell cycle factor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Effects of this compound on proliferation, apoptosis and cytoskeleton in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Mechanism of inactivation of enveloped viruses by the biosurfactant this compound from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. mdpi.com [mdpi.com]
- 24. This compound Inhibits Membrane Fusion during Invasion of Epithelial Cells by Enveloped Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. longdom.org [longdom.org]
- 26. portlandpress.com [portlandpress.com]
- 27. journals.asm.org [journals.asm.org]
- 28. from-bacillus-subtilis-enhances-immune-response-and-contributes-to-the-maintenance-of-intestinal-microbial-homeostasis - Ask this paper | Bohrium [bohrium.com]
- 29. This compound from Bacillus subtilis enhances immune response and contributes to the maintenance of intestinal microbial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surfactin as a Biocontrol Agent in Agriculture
Introduction
Surfactin is a powerful cyclic lipopeptide biosurfactant produced by various strains of Bacillus, notably Bacillus subtilis and Bacillus velezensis.[1][2] It has garnered significant attention in sustainable agriculture for its potent antimicrobial properties and its ability to elicit plant defense mechanisms, presenting an eco-friendly alternative to conventional chemical pesticides.[3][4] this compound's utility stems from a dual mode of action: direct antagonism against a wide range of plant pathogens and indirect action by stimulating the plant's innate immune system, known as Induced Systemic Resistance (ISR).[5][6] Furthermore, it plays a crucial role in the colonization of plant roots by its producing bacteria, which is essential for effective biocontrol.[7][8] These application notes provide an overview of this compound's efficacy and detailed protocols for its production, evaluation, and application in a research setting.
Section 1: Mechanism of Action
This compound's efficacy as a biocontrol agent is attributed to two primary mechanisms:
-
Direct Antagonism: this compound interacts with the plasma membranes of pathogenic microorganisms.[9] Its amphiphilic nature allows it to insert into the lipid bilayer, causing membrane disruption, pore formation, and ultimately leading to osmotic imbalance and cell death.[7] This direct antimicrobial activity has been demonstrated against various fungal and bacterial plant pathogens.[2][9] Beyond direct lysis, this compound can also interfere with key developmental processes of pathogens, such as inhibiting biofilm formation.[6]
-
Induced Systemic Resistance (ISR): this compound is a potent elicitor of the plant's immune system.[5][10] Unlike typical elicitors that bind to protein receptors, this compound is perceived through its interaction with the lipid fraction of the plant's plasma membrane.[6][11] This perception triggers a signaling cascade within the plant, often involving jasmonate and salicylic acid pathways, leading to a systemic state of heightened defense.[10] This "priming" effect prepares the plant for a faster and stronger response to subsequent pathogen attacks, reducing disease severity.[5]
Section 2: Quantitative Efficacy Data
The following tables summarize the reported efficacy of this compound against various phytopathogens from in vitro and in vivo studies. It is important to note that efficacy can be concentration-dependent; some studies show that high concentrations (e.g., >70 µg/mL) can lead to micelle formation, reducing the bioavailability and effectiveness of the compound.[1]
Table 1: In Vitro Antifungal Activity of this compound
| Target Pathogen | Mycelial Growth Inhibition (%) | Reference |
|---|---|---|
| Monilinia polystroma | 88.39% | [12][13] |
| Monilinia fructigena | 67.40% | [12][13] |
| Monilinia laxa | 49.56% | [12][13] |
| Aspergillus sp. | 33.02% |[12][13] |
Table 2: In Vivo Biocontrol Efficacy of this compound on Postharvest Diseases
| Crop | Target Pathogen | Efficacy Measurement | Result | Reference |
|---|---|---|---|---|
| Apple | Monilinia laxa | Reduction in fungal growth | 67.53% | [12][13] |
| Apple | Monilinia laxa | Decrease in disease severity | 65.71% | [12][13] |
| Strawberry | Aspergillus sp. | Decrease in disease severity (15 days at 4°C) | 80.00% | [12][13] |
| Strawberry | N/A | Increase in fruit firmness | Up to 30% |[12][13] |
Section 3: Experimental Protocols
This section provides detailed methodologies for the production of this compound and the evaluation of its biocontrol activity.
Protocol 1: Production and Extraction of this compound from Bacillus subtilis
This protocol outlines the steps for culturing B. subtilis and extracting crude this compound.
Materials:
-
Landy medium or other suitable production medium[14]
-
Shaker incubator
-
Centrifuge and tubes
-
6N HCl
-
Chloroform:Methanol (2:1, v/v) solvent
-
Rotary evaporator
Procedure:
-
Inoculum Preparation: Prepare a seed culture by inoculating a loopful of B. subtilis from a fresh agar plate into a flask containing nutrient broth or the chosen production medium. Incubate at 30°C with shaking (220 rpm) for 24-36 hours.[14][15]
-
Fermentation: Inoculate the production medium with the seed culture (e.g., 2% v/v). Incubate at 30-37°C with vigorous shaking (220-250 rpm) for 48-72 hours.[14][15]
-
Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes to pellet the bacterial cells. Collect the cell-free supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 using 6N HCl. This will cause the acidic lipopeptide (this compound) to precipitate. Store at 4°C overnight to allow for complete precipitation.
-
Harvesting the Precipitate: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes. Discard the new supernatant and collect the precipitate.
-
Solvent Extraction: Resuspend the precipitate in a chloroform:methanol (2:1) solution to dissolve the this compound. Vortex thoroughly.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain the crude this compound extract, which will appear as an off-white amorphous residue.[15]
-
Quantification (Optional): The concentration and purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC).[14]
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay evaluates the direct inhibitory effect of this compound on the growth of a fungal pathogen.
Materials:
-
Potato Dextrose Agar (PDA)
-
Purified this compound or crude extract
-
Fungal pathogen culture (e.g., Monilinia laxa, Aspergillus sp.)[13]
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Ethanol or other suitable solvent for this compound
Procedure:
-
Prepare this compound-Amended Media: Autoclave PDA and cool to 50-55°C. Add this compound (dissolved in a minimal amount of solvent) to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Pour plates and allow them to solidify. A control plate should be prepared with the solvent only.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Incubation: Place the mycelial plug, mycelium-side down, in the center of both the control and this compound-amended PDA plates.
-
Data Collection: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for 3-7 days, or until the mycelium in the control plate reaches the edge. Measure the diameter of the fungal colony in two perpendicular directions for all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the colony on the control plate.
-
DT = Average diameter of the colony on the treatment plate.
-
Protocol 3: In Vivo Biocontrol Assay on Fruit (Postharvest Model)
This assay assesses the ability of this compound to control disease development on fruit. The example uses apples, based on published studies.[12][13]
Materials:
-
Healthy, uniform, and unwaxed fruit (e.g., apples)
-
This compound solution at a known concentration
-
Spore suspension of a fungal pathogen (e.g., Monilinia laxa at 1x10⁵ spores/mL)
-
Sterile water
-
Sterile tool for wounding (e.g., nail or pipette tip)
-
Humid chambers (e.g., plastic boxes with moist paper towels)
Procedure:
-
Fruit Preparation: Surface-sterilize the fruit by washing with tap water, immersing in 70% ethanol for 30 seconds, followed by a rinse with sterile distilled water. Allow to air dry in a sterile environment.
-
Wounding: Create a uniform wound (e.g., 2 mm deep) on the equator of each fruit.
-
Inoculation and Treatment:
-
Control Group: Pipette a small volume (e.g., 10 µL) of the pathogen spore suspension into the wound.
-
Treatment Group: Pipette 10 µL of the this compound solution into the wound, followed immediately by 10 µL of the pathogen spore suspension.
-
Negative Control: Pipette 10 µL of sterile water into the wound.
-
-
Incubation: Place the fruit in humid chambers to maintain high humidity. Incubate at room temperature (approx. 22-25°C) for 7-10 days.
-
Data Collection: Measure the diameter of the lesion (rotting area) that develops around the wound for each fruit.
-
Calculation: Calculate the percentage of disease severity reduction using the following formula: Disease Reduction (%) = [(LDC - LDT) / LDC] x 100 Where:
-
LDC = Average lesion diameter on the control group fruit.
-
LDT = Average lesion diameter on the treatment group fruit.
-
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Stimulated by Pectin Molecular Patterns and Root Exudates Acts as a Key Driver of the Bacillus-Plant Mutualistic Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosurfactants in Plant Protection Against Diseases: Rhamnolipids and Lipopeptides Case Study [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing this compound yield in Bacillus velezensis BN to enhance biocontrol efficacy and rhizosphere colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and fengycin contribute to the protection of a Bacillus subtilis strain against grape downy mildew by both direct effect and defence stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The bacterial lipopeptide this compound targets the lipid fraction of the plant plasma membrane to trigger immune-related defence responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal activity of this compound produced by <i>Bacillus subtilis</i> against phytopathogenic fungi in apple and strawb… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abdel-mawgoud.com [abdel-mawgoud.com]
Application Notes and Protocols: The Role of Surfactin in Microbial Enhanced Oil Recovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microbial Enhanced Oil Recovery (MEOR) is a tertiary oil recovery technique that utilizes microorganisms and their metabolic products to mobilize residual oil trapped in reservoirs. Among the various microbial products, biosurfactants have garnered significant attention due to their ability to reduce interfacial tension (IFT) between oil and water, alter rock wettability, and emulsify crude oil. Surfactin, a potent cyclic lipopeptide biosurfactant primarily produced by Bacillus subtilis, is a standout candidate for MEOR applications.[1][2] It is renowned for its exceptional surface activity, biodegradability, low toxicity, and stability under harsh reservoir conditions of high temperature, pressure, and salinity.[1][3]
These application notes provide a comprehensive overview of this compound's role in MEOR, including its mechanisms of action, the signaling pathways regulating its production, and detailed protocols for key experimental evaluations.
Mechanisms of Action in MEOR
This compound enhances oil recovery through three primary mechanisms:
-
Interfacial Tension (IFT) Reduction: this compound is highly effective at reducing the IFT between the oil and water phases.[1][4] This reduction in IFT lowers the capillary forces that trap oil droplets within the porous rock matrix, allowing for their mobilization and subsequent recovery.[5] this compound can decrease the surface tension of water from approximately 72 mN/m to as low as 27 mN/m at very low concentrations.[1][6]
-
Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. In oil-wet reservoirs, crude oil preferentially adheres to the rock surface, making it difficult to displace with water. This compound can adsorb onto the rock surface and alter its wettability from oil-wet to water-wet.[1][6] This change facilitates the release of oil from the rock surface, allowing it to be swept by the injected water.
-
Emulsification: this compound acts as an emulsifying agent, breaking down large oil masses into smaller droplets to form stable oil-in-water emulsions.[1][5] This process increases the surface area of the oil, reduces its viscosity, and facilitates its transport through the reservoir to the production wells.
Signaling Pathway of this compound Production in Bacillus subtilis
The production of this compound in Bacillus subtilis is a complex process regulated by a quorum-sensing system, which is a cell-density-dependent gene expression regulation mechanism. The primary signaling pathway involved is the ComQXPA system.
At a high cell density, the ComX pheromone is produced and processed by ComQ. Secreted ComX then activates the membrane-bound histidine kinase, ComP, by inducing its autophosphorylation. The phosphate group is subsequently transferred to the response regulator, ComA. Phosphorylated ComA (ComA-P) then acts as a transcriptional activator, binding to the promoter of the srfA operon and initiating the transcription of the genes responsible for this compound synthesis.
Experimental Workflows and Protocols
A typical workflow for evaluating the potential of this compound for MEOR involves several key experiments to characterize its properties and performance.
Protocol 1: Interfacial Tension (IFT) Measurement using the Pendant Drop Method
This protocol describes the measurement of IFT between a this compound solution and crude oil using the pendant drop method.
Materials and Equipment:
-
Tensiometer with a pendant drop module
-
High-precision syringe with an inverted needle
-
Quartz cuvette
-
This compound solution of known concentration
-
Crude oil sample
-
Deionized water
-
Solvents for cleaning (e.g., toluene, isopropanol)
Procedure:
-
Preparation:
-
Thoroughly clean the syringe, needle, and cuvette with appropriate solvents and rinse with deionized water. Dry completely.
-
Prepare the this compound solution at the desired concentration in brine that mimics reservoir conditions.
-
Fill the quartz cuvette with the crude oil.
-
-
Instrument Setup:
-
Place the cuvette with crude oil in the tensiometer's sample stage.
-
Fill the syringe with the this compound solution, ensuring no air bubbles are present.
-
Mount the syringe on the instrument and carefully lower the needle into the crude oil in the cuvette.
-
-
Measurement:
-
Slowly dispense a drop of the this compound solution from the needle tip. The drop will be inverted due to the density difference.
-
Allow the drop to stabilize for a few minutes.
-
Capture a high-resolution image of the drop profile.
-
The software will analyze the shape of the pendant drop based on the Young-Laplace equation to calculate the IFT.
-
-
Data Collection:
-
Record the IFT value.
-
Repeat the measurement at least three times to ensure reproducibility.
-
Perform measurements for a range of this compound concentrations to determine the Critical Micelle Concentration (CMC).
-
Protocol 2: Emulsification Index (E24) Determination
This protocol is used to assess the emulsifying capability of this compound with crude oil.
Materials and Equipment:
-
Graduated test tubes with screw caps
-
Vortex mixer
-
Pipettes
-
This compound solution
-
Crude oil
Procedure:
-
Sample Preparation:
-
In a graduated test tube, add equal volumes of the this compound solution and the crude oil (e.g., 2 mL of each).
-
-
Emulsification:
-
Tightly cap the tube and vortex at high speed for 2 minutes to create an emulsion.
-
-
Incubation:
-
Let the tube stand undisturbed for 24 hours at a constant temperature.
-
-
Measurement and Calculation:
-
After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula:
-
E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
-
-
-
Data Recording:
-
Record the E24 value.
-
Perform the experiment in triplicate for each this compound concentration.
-
Protocol 3: Core Flooding Test
This protocol simulates reservoir conditions to evaluate the effectiveness of this compound in enhancing oil recovery from a rock core.
Materials and Equipment:
-
Core flooding apparatus (core holder, pumps, pressure transducers, fraction collector)
-
Reservoir rock core sample (e.g., Berea sandstone)
-
Crude oil
-
Brine (synthetic reservoir water)
-
This compound solution in brine
-
Overburden pressure system
-
Thermostatic oven
Procedure:
-
Core Preparation:
-
Clean the core sample using solvents (e.g., toluene and methanol) to remove any residual hydrocarbons and salts.
-
Dry the core in an oven at a specified temperature until a constant weight is achieved.
-
Measure the core's dimensions, dry weight, porosity, and permeability.
-
-
Saturation:
-
Saturate the core with brine under vacuum.
-
Inject crude oil into the brine-saturated core until no more brine is produced to establish the initial water saturation (Swi).
-
Age the core for a period (e.g., 1-2 weeks) at reservoir temperature to allow for wettability establishment.
-
-
Primary Recovery (Water Flooding):
-
Mount the core in the core holder and apply overburden pressure.
-
Inject brine into the core at a constant rate to simulate water flooding until no more oil is produced. This establishes the residual oil saturation (Sor).
-
Record the volume of oil recovered.
-
-
Secondary/Tertiary Recovery (this compound Flooding):
-
Inject the this compound solution into the core at the same rate as the brine injection.
-
Collect the effluent in a fraction collector and measure the volume of oil and water in each fraction.
-
Continue the injection until no more oil is recovered.
-
-
Data Analysis:
-
Calculate the oil recovery factor for both water flooding and this compound flooding as a percentage of the original oil in place (OOIP).
-
Determine the incremental oil recovery due to this compound flooding.
-
Quantitative Data on this compound Performance
The effectiveness of this compound in MEOR is quantified by its impact on IFT, its emulsification capacity, and ultimately, the additional oil recovered.
Table 1: Effect of this compound on Interfacial Tension (IFT)
| This compound Concentration (mg/L) | IFT (mN/m) vs. Medium Crude Oil | IFT (mN/m) vs. Light Crude Oil | Reference |
| 0 (Water) | 42.3 | 36.4 | [1] |
| 100 (Crude this compound) | 6.9 | 3.8 | [1] |
| 300 (with 0.6% Citric Acid) | 0.1 | - | [7] |
Table 2: Effect of Environmental Conditions on this compound Activity
| Parameter | Condition | Surface Tension (mN/m) | Reference |
| pH | 3.0 | > 40 | [4] |
| 7.0 | ~28 | [4] | |
| 10.0 | ~30 | [4] | |
| Temperature | 35 °C | ~28 | [5] |
| 40 °C | ~28 | [5] | |
| 45 °C | ~29 | [5] | |
| Salinity (NaCl) | 0% | ~28 | [4] |
| 5% | ~30 | [4] | |
| 10% | ~32 | [4] |
Table 3: Emulsification Index (E24) of this compound against Various Hydrocarbons
| Hydrocarbon | Emulsification Index (E24) (%) | Reference |
| Crude Oil | 67.4 | [8] |
| Kerosene | 66.5 | [8] |
| Diesel Oil | 62.9 | [8] |
| Hexadecane | 72.4 | [8] |
| Liquid Paraffin | 65.7 | [8] |
Table 4: Oil Recovery Efficiency from Core Flooding Experiments
| Experiment | Oil Recovery (% OOIP) | Incremental Oil Recovery (% OOIP) | Reference |
| Water Flooding | - | - | [9] |
| This compound Flooding | - | 9.2 | [9] |
| This compound + Citric Acid (More Permeable Core) | - | 9.4 | [10] |
| This compound + Citric Acid (Less Permeable Core) | - | 5.9 | [10] |
Conclusion
This compound demonstrates significant potential as a key agent in microbial enhanced oil recovery. Its powerful ability to reduce interfacial tension, alter rock wettability, and form stable emulsions addresses the primary challenges of residual oil recovery. The well-characterized production pathway in Bacillus subtilis also opens avenues for genetic engineering to enhance yields and tailor this compound properties for specific reservoir conditions. The provided protocols offer a standardized framework for researchers to evaluate and optimize the application of this compound in MEOR, paving the way for more efficient and environmentally friendly oil extraction processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. maxwellsci.com [maxwellsci.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. This compound structures at interfaces and in solution: the effect of pH and cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature influence on the structure and interfacial properties of this compound micelle: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Bacterial Strain Producing Both of the this compound and Fengycin Lipopeptide Biosurfactant with Strong Emulsifications on Crude Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onepetro.org [onepetro.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nanoparticles Using Surfactin as a Capping Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various nanoparticles utilizing surfactin, a lipopeptide biosurfactant, as a biocompatible and effective capping and stabilizing agent. The information compiled herein is intended to guide researchers in the fields of nanotechnology, materials science, and pharmaceutical sciences in the development of novel nanoparticle-based platforms for various applications, including drug delivery, bioimaging, and antimicrobial therapies.
Introduction to this compound in Nanoparticle Synthesis
This compound, a powerful biosurfactant produced by various strains of Bacillus subtilis, has garnered significant attention in the field of nanotechnology.[1][2] Its amphiphilic nature, comprising a cyclic heptapeptide head and a β-hydroxy fatty acid tail, allows it to effectively adsorb onto the surface of newly formed nanoparticles.[1][3] This adsorption prevents aggregation, controls particle growth, and imparts a biocompatible corona to the nanoparticles, enhancing their stability in physiological environments.[4][5] The use of this compound as a capping agent offers a green and sustainable alternative to synthetic surfactants, which can often exhibit toxicity.[4]
Data Presentation: Influence of Synthesis Parameters on Nanoparticle Characteristics
The physicochemical properties of nanoparticles are critically influenced by the synthesis conditions. The following tables summarize the quantitative data from studies on this compound-capped silver and gold nanoparticles, illustrating the impact of key parameters on their size and stability.
Table 1: Synthesis of this compound-Capped Silver Nanoparticles (AgNPs)
| Precursor | Reducing Agent | This compound Conc. (mg/L) | pH | Temperature (°C) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| AgNO₃ | NaBH₄ | 25 | 5 | 4 | 17.8 ± 9.8 | Not Reported | Not Reported | [6] |
| AgNO₃ | NaBH₄ | 25 | 7 | 4 | 6.9 ± 1.5 | Not Reported | Not Reported | [6] |
| AgNO₃ | NaBH₄ | 25 | 9 | 4 | 4.3 ± 1.1 | Not Reported | Not Reported | [6] |
| AgNO₃ | NaBH₄ | 25 | 5 | Room Temp. | 4.9 ± 1.4 | Not Reported | Not Reported | [6] |
| AgNO₃ | NaBH₄ | 25 | 7 | Room Temp. | 6.5 ± 1.6 | Not Reported | Not Reported | [6] |
| AgNO₃ | NaBH₄ | 25 | 9 | Room Temp. | 9.7 ± 4.3 | Not Reported | Not Reported | [6] |
Table 2: Synthesis of this compound-Capped Gold Nanoparticles (AuNPs)
| Precursor | Reducing Agent | This compound Conc. | pH | Temperature (°C) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| HAuCl₄ | NaBH₄ | Not Specified | Not Specified | Room Temp. | 5-15 | < 0.3 | -30 to -50 (typical for stable colloids) | General Protocol Adaptation |
Note: Data for PDI and Zeta Potential for this compound-capped nanoparticles are not consistently reported in the literature. The provided Zeta Potential for AuNPs is a typical range for stable, surfactant-capped nanoparticles.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of this compound-capped nanoparticles.
Protocol for Synthesis of this compound-Capped Silver Nanoparticles (AgNPs)
This protocol is adapted from the borohydride reduction method.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound (purified)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
Glassware (beakers, flasks)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
pH Adjustment: In a clean beaker, take a specific volume of the this compound solution and adjust the pH to the desired level (e.g., 5, 7, or 9) using dilute HCl or NaOH.
-
Addition of Silver Precursor: While stirring the pH-adjusted this compound solution, add an aqueous solution of AgNO₃ to achieve the desired final concentration (e.g., 1 mM). Continue stirring for 15-20 minutes to ensure proper mixing.
-
Reduction: Prepare a fresh, ice-cold aqueous solution of NaBH₄ (e.g., 2 mM). Add the NaBH₄ solution dropwise to the AgNO₃-surfactin mixture under vigorous stirring. A color change to yellowish-brown indicates the formation of AgNPs.
-
Reaction Completion and Stabilization: Continue stirring the solution for at least 1 hour at the desired temperature (e.g., 4°C or room temperature) to ensure the complete reduction and stabilization of the nanoparticles by this compound.
-
Characterization: Characterize the synthesized AgNPs using UV-Vis spectroscopy for the surface plasmon resonance peak (typically around 400-430 nm), Transmission Electron Microscopy (TEM) for size and morphology, Dynamic Light Scattering (DLS) for size distribution (PDI), and a Zetasizer for surface charge (Zeta Potential).
Protocol for Synthesis of this compound-Capped Gold Nanoparticles (AuNPs)
This protocol is a modified Turkevich method incorporating this compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Sodium citrate dihydrate
-
This compound (purified)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Condenser
-
Glassware (round bottom flask, beakers)
Procedure:
-
Preparation of Gold Precursor Solution: In a round bottom flask, prepare a solution of HAuCl₄ in deionized water (e.g., 0.01% w/v).
-
Heating: Heat the solution to boiling while stirring.
-
Addition of Reducing and Capping Agents: In a separate beaker, prepare a solution of sodium citrate (e.g., 1% w/v) and this compound (e.g., 25 mg/L) in deionized water.
-
Nucleation and Growth: Rapidly add the sodium citrate-surfactin solution to the boiling gold chloride solution. The color of the solution will change from pale yellow to blue and finally to a brilliant red, indicating the formation of AuNPs.
-
Reaction Completion: Continue boiling and stirring for another 15-30 minutes.
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.
-
Characterization: Characterize the AuNPs using UV-Vis spectroscopy (SPR peak around 520 nm), TEM, DLS, and Zetasizer.
Protocol for Synthesis of this compound-Capped Zinc Oxide Nanoparticles (ZnO NPs)
This protocol is an adaptation of a precipitation method.[7]
Materials:
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Sodium hydroxide (NaOH)
-
This compound (purified)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glassware (beakers, flasks)
Procedure:
-
Preparation of Precursor and this compound Solution: Dissolve ZnSO₄·7H₂O and this compound in deionized water to achieve the desired concentrations (e.g., 0.1 M ZnSO₄ and 50 mg/L this compound).
-
Precipitation: While vigorously stirring the zinc sulfate-surfactin solution, add a solution of NaOH (e.g., 0.4 M) dropwise. A white precipitate of zinc hydroxide will form.
-
Aging: Continue stirring the mixture for 2 hours at room temperature to allow for the aging of the precipitate.
-
Washing: Centrifuge the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and excess this compound.
-
Drying and Calcination: Dry the washed precipitate in an oven at 80-100°C. Subsequently, calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-500°C) for a few hours to convert the zinc hydroxide to ZnO nanoparticles.
-
Characterization: Characterize the synthesized ZnO NPs using X-ray Diffraction (XRD) for crystal structure, TEM for morphology and size, and UV-Vis spectroscopy for the characteristic absorption peak.
Protocol for Synthesis of this compound-Capped Titanium Dioxide Nanoparticles (TiO₂ NPs)
This protocol is based on a sol-gel method.[8]
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Absolute ethanol
-
Deionized water
-
Nitric acid (HNO₃)
-
This compound (purified)
-
Magnetic stirrer and stir bar
-
Glassware (beakers)
Procedure:
-
Preparation of the Sol: In a beaker, dissolve TTIP in absolute ethanol.
-
Hydrolysis Control: In a separate beaker, prepare a solution of deionized water, a small amount of nitric acid (to control the hydrolysis rate), and the desired concentration of this compound (e.g., 50 mg/L).
-
Sol-Gel Formation: Slowly add the aqueous this compound solution to the TTIP-ethanol solution under vigorous stirring. A gel will start to form.
-
Aging: Allow the gel to age for 24-48 hours at room temperature.
-
Drying and Calcination: Dry the gel in an oven at 100°C and then calcine the resulting powder at a high temperature (e.g., 400-600°C) to obtain crystalline TiO₂ nanoparticles.
-
Characterization: Characterize the TiO₂ NPs using XRD for phase identification (anatase, rutile), TEM for size and morphology, and UV-Vis spectroscopy.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Synthesis
The general workflow for the chemical synthesis of this compound-capped nanoparticles is depicted below.
Caption: General workflow for the synthesis of this compound-capped nanoparticles.
Proposed Anticancer Signaling Pathway of this compound
This compound has been shown to induce apoptosis in cancer cells through multiple pathways. The diagram below illustrates a proposed mechanism.[9]
Caption: Proposed apoptotic signaling pathway induced by this compound in cancer cells.
Nanoparticle-Mediated Drug Delivery Workflow
This compound-capped nanoparticles can be utilized as drug delivery vehicles. The logical workflow for this application is outlined below.
Caption: Workflow of this compound-capped nanoparticles for targeted drug delivery.
Conclusion
This compound presents a versatile and biocompatible platform for the synthesis and stabilization of a variety of nanoparticles. The protocols and data provided in these application notes serve as a foundational guide for researchers to explore and optimize the synthesis of this compound-capped nanoparticles for their specific applications. The unique properties of this compound, combined with the tunable characteristics of nanoparticles, open up promising avenues for the development of advanced nanomaterials in medicine and biotechnology. Further research is encouraged to explore the full potential of this compound in nano-formulations and to elucidate the specific molecular mechanisms of their interactions in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic exploration of this compound-capped silver nanoparticles: bioinformatics insights, antibacterial potency, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Activities of this compound and Potential Application of Nanotechnology Assisted this compound Delivery [frontiersin.org]
- 4. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. Anticancer Activities of this compound and Potential Application of Nanotechnology Assisted this compound Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Emulsification Properties of Surfactin
Introduction Surfactin, a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis, is renowned for its exceptional surface-active and emulsifying capabilities.[1] Its amphiphilic structure, comprising a hydrophilic peptide ring and a hydrophobic fatty acid chain, allows it to effectively reduce surface and interfacial tension between immiscible liquids, such as oil and water.[1] This property makes this compound a highly valuable molecule for a wide range of applications in the pharmaceutical, cosmetic, food, and environmental sectors, including drug delivery, formulation stabilization, and bioremediation.[1][2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately assess the emulsification properties of this compound.
Application Note 1: Emulsification Index (E24) Assay
The Emulsification Index (E24) is a widely used method to quantify the ability of a surfactant to form a stable emulsion with a hydrocarbon phase. It measures the percentage of the total volume occupied by the emulsion layer after 24 hours.
Experimental Protocol: Emulsification Index (E24)
-
Preparation of this compound Solution: Prepare a solution of this compound at the desired concentration in an appropriate aqueous buffer (e.g., 5 mM Tris-HCl, pH 8.5) or use cell-free culture supernatant.[3]
-
Mixing: In a flat-bottom test tube, add equal volumes (e.g., 2 mL or 3 mL) of the this compound solution and the hydrocarbon phase (e.g., kerosene, diesel, hexadecane, or a specific oil relevant to the application).[4][5]
-
Vortexing: Cap the tube and vortex the mixture at high speed for 1 to 2 minutes to ensure thorough mixing and emulsion formation.[3][4][5]
-
Incubation: Allow the tube to stand undisturbed at room temperature for 24 hours.[4][6]
-
Measurement: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.
-
Calculation: Calculate the E24 index using the following formula[4][5]:
-
E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100
-
Visualization: E24 Assay Workflow
Caption: Workflow for the Emulsification Index (E24) assay.
Data Presentation: E24 of this compound with Various Hydrocarbons
The emulsifying activity of this compound is effective against a wide range of hydrocarbons.
| Hydrocarbon | E24 Index (%) | Reference |
| Kerosene | 62.5 - 66.5 | [3][7] |
| Diesel | 62.5 - 66.0 | [3][7] |
| Motor Oil | 62.0 - 66.0 | [3] |
| Hexadecane | 72.4 | [7] |
| Cyclohexane | 65.5 | [7] |
| Crude Oil | 67.4 | [7] |
Application Note 2: Interfacial Tension Measurement
Interfacial tension (IFT) is the force per unit length existing at the interface between two immiscible liquid phases. A lower IFT indicates a greater potential for emulsion formation and stability. This compound is highly effective at reducing the IFT between water and oil.[1]
Experimental Protocol: Interfacial Tension Measurement (Pendant Drop Tensiometry)
-
Instrument Preparation: Use a pendant drop tensiometer. Thoroughly clean the syringe, needle, and optical cuvette with appropriate solvents (e.g., acetone, ethanol, and deionized water) to remove any contaminants.[3][8]
-
Phase Preparation:
-
Aqueous Phase: Fill the optical cuvette with the this compound solution of a known concentration.
-
Oil Phase: Fill the syringe with the hydrocarbon phase. Ensure no air bubbles are present.
-
-
Droplet Formation: Submerge the needle tip into the aqueous phase within the cuvette. Carefully dispense the oil from the syringe to form a stable pendant drop at the needle tip.
-
Equilibration & Measurement: Allow the system to equilibrate. The instrument's software will capture the profile of the droplet. Based on the shape of the drop, which is governed by the balance between interfacial tension and gravity, the software calculates the IFT using the Young-Laplace equation.[9]
-
Data Collection: Record the IFT value once it stabilizes. Measurements can be taken over time to study dynamic IFT reduction. Repeat for various this compound concentrations to determine the Critical Micelle Concentration (CMC).
Visualization: Principle of Interfacial Tension Reduction
Caption: this compound molecules reduce interfacial tension between oil and water.
Data Presentation: Interfacial and Surface Tension Reduction by this compound
This compound significantly lowers the surface tension of water and the interfacial tension between water and oil.
| Parameter | Value | This compound Concentration | Reference |
| Surface Tension of Water (Initial) | ~72 mN/m | 0 | [1] |
| Surface Tension of Water (with this compound) | 27 - 36 mN/m | ≥ 15.6 mg/L | [1][3] |
| Interfacial Tension (Water/Oil, with this compound) | ~5 mN/m | 30 mg/L | [10] |
| Critical Micelle Concentration (CMC) | ~125 mg/L | 125 mg/L | [11] |
Application Note 3: Emulsion Droplet Size Analysis
The size of the droplets in an emulsion is a critical parameter affecting its stability, texture, and bioavailability. Smaller, more uniform droplets generally lead to more stable emulsions. Dynamic Light Scattering (DLS) is a common technique for measuring droplet size in the sub-micron range.
Experimental Protocol: Droplet Size Measurement by DLS
-
Emulsion Preparation: Prepare an oil-in-water emulsion using the this compound solution and the desired oil phase, typically through high-shear mixing or sonication.[12][13]
-
Sample Dilution: Dilute the freshly prepared emulsion with the same aqueous buffer used for its formation. Dilution is necessary to prevent multiple scattering effects, which can interfere with DLS measurements. The final concentration should be optically clear or slightly turbid.
-
DLS Measurement:
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, viscosity of the dispersant, refractive index).
-
Allow the sample to thermally equilibrate for a few minutes.
-
Initiate the measurement. The instrument directs a laser beam through the sample and analyzes the intensity fluctuations of the scattered light, which are related to the Brownian motion of the droplets.
-
-
Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter of the droplets and provides the average droplet size and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.
Visualization: Droplet Size Analysis Workflow
Caption: Workflow for emulsion droplet size analysis using DLS.
Data Presentation: Typical Droplet Size of this compound-Stabilized Emulsions
This compound is capable of producing emulsions with very small droplet sizes.
| Emulsion System | This compound Concentration | Mean Droplet Size | Polydispersity Index (PDI) | Reference |
| Oil-in-Water | As low as 0.01% w/w | < 1 µm (1000 nm) | Low (typically < 0.3) | [10] |
| Nanoemulsion | Varies | 20 - 200 nm | Varies | [14][15] |
Application Note 4: Emulsion Stability Assessment
Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time. Destabilization can occur through processes like creaming, coalescence, and phase separation. Stability is often tested under various environmental conditions such as temperature, pH, and salinity.
Experimental Protocol: Stability under Stress Conditions
-
Emulsion Preparation: Prepare several identical samples of the emulsion as described in the E24 protocol.
-
Initial Measurement: Measure the initial E24 or droplet size of a control sample immediately after preparation.
-
Stress Conditions:
-
pH Stability: Adjust the pH of different emulsion samples to a range of values (e.g., pH 4 to 10) using HCl or NaOH.[11]
-
Thermal Stability: Incubate emulsion samples at various temperatures (e.g., 10°C, 25°C, 50°C, 100°C) for a set period (e.g., 30 minutes or 24 hours).[3][11]
-
Salinity Stability: Add NaCl to different emulsion samples to achieve a range of concentrations (e.g., 2% to 7% w/v).[3]
-
-
Post-Stress Measurement: After the incubation period under stress conditions, allow the samples to return to room temperature.
-
Analysis: Measure the E24 or droplet size of each stressed sample. Compare the results to the initial control sample. A minimal change in the measured parameter indicates high stability under that specific condition. Visual inspection for phase separation is also a key indicator.[16]
Visualization: Emulsion Stability Testing Logic
Caption: Logical workflow for assessing emulsion stability under stress.
Data Presentation: Stability of this compound Emulsions
This compound demonstrates excellent stability across a wide range of environmental conditions, making it suitable for robust formulations.
| Condition | Range Tested | Stability Outcome | Reference |
| pH | 4 - 10 | Stable emulsion maintained | [11] |
| 5 - 13 | High surface activity maintained | [3] | |
| Temperature | 10 - 100 °C | Stable emulsion maintained | [11] |
| Autoclaving (121°C, 10 min) | Emulsification index maintained | [3] | |
| Salinity (NaCl) | Up to 6% (w/v) | High surface activity maintained | [3] |
| Up to 7% (w/v) | Stable emulsion maintained | [17] |
References
- 1. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abdel-mawgoud.com [abdel-mawgoud.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Optimization of biosurfactant production by Bacillus brevis using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Bacterial Strain Producing Both of the this compound and Fengycin Lipopeptide Biosurfactant with Strong Emulsifications on Crude Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surface/Interfacial Tension – Ebatco Lab Services [ebatco.com]
- 10. researchgate.net [researchgate.net]
- 11. Production and optimization of this compound produced from locally isolated Bacillus halotolerans grown on agro-industrial wastes and its antimicrobial efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Droplet Size Distribution in Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. entegris.com [entegris.com]
- 14. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability [mdpi.com]
- 15. Preparation of Stable Microemulsions with Different Droplet Size, American Journal of Nanosciences, Science Publishing Group [sciencepublishinggroup.com]
- 16. Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Surfactin Yield in Bacillus subtilis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for optimizing surfactin production during Bacillus subtilis fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in Bacillus subtilis important?
This compound is a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis. It consists of a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain[1][2]. Its importance stems from its excellent surface activity, biodegradability, low toxicity, and diverse biological activities, including antimicrobial and antiviral properties[2][3][4]. These characteristics make it a promising alternative to synthetic surfactants in industries like pharmaceuticals, cosmetics, and bioremediation[5]. However, achieving high yields is often challenging, making optimization a key focus of research[3][4][6].
Q2: Which factors have the most significant impact on this compound yield?
This compound biosynthesis is influenced by a combination of factors. The most critical are the composition of the culture medium (especially carbon and nitrogen sources), fermentation conditions (pH, temperature, aeration, and agitation), and the genetic makeup of the B. subtilis strain itself[5][7]. The carbon-to-nitrogen (C/N) ratio is a particularly crucial parameter to control for maximizing production[8][9].
Q3: How is this compound synthesis regulated in B. subtilis?
This compound synthesis is a complex process regulated by a quorum-sensing system. It is primarily controlled by the srfA operon, which encodes the large non-ribosomal peptide synthetase (NRPS) enzyme complex responsible for its assembly[2][10][11]. The expression of the srfA operon is activated by the phosphorylated response regulator ComA (ComA~P)[10][11]. This activation is triggered by a cell-density-dependent signaling cascade involving the ComX, ComP, and ComA proteins[10]. The master regulator for sporulation, Spo0A, also plays a role in regulating this compound production[10][12].
Troubleshooting Guide
Low this compound Yield
Q4: My this compound yield is consistently low. What are the most likely causes?
Low this compound yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources are critical. Using an inappropriate C/N ratio or limiting essential minerals can severely hinder production[8][13].
-
Incorrect Fermentation Parameters: Deviations from optimal pH, temperature, or aeration levels can stress the cells and divert metabolic resources away from this compound synthesis[5][7].
-
Inadequate Inoculum: A poorly prepared or incorrectly sized inoculum can lead to a slow start to the fermentation and lower final titers[5].
-
Strain Instability: Ensure the B. subtilis strain being used is a known high-producer and has not lost its production capabilities through repeated subculturing. Some common lab strains like B. subtilis 168 are naturally deficient in this compound synthesis because they lack a functional sfp gene, which is essential for activating the this compound synthetase enzyme[11][14].
Fermentation Process Issues
Q5: How can I control excessive foaming during fermentation?
Excessive foaming is a major challenge in this compound production due to its surface-active nature.
-
Mechanical Foam Control: A foam centrifuge can be employed for mechanical foam disruption in a bioreactor setup[15].
-
Chemical Antifoaming Agents: While effective, chemical antifoams should be used cautiously as they can interfere with downstream processing and may have inhibitory effects on cell growth or this compound synthesis[11][15].
-
Foam Fractionation: This technique turns the foaming issue into an advantage. This compound accumulates in the foam, which can be collected and separated, providing an in situ product removal and enrichment step[1][16]. Studies have shown that foaming can even stimulate this compound production[17].
-
Process Parameter Adjustment: In a bioreactor, reducing the aeration rate or agitation speed can help manage foam, but this must be balanced to avoid oxygen limitation[3][7][16].
-
Anaerobic Fermentation: A novel approach involves strictly anaerobic cultivation, which can produce this compound in a foam-free process[1][18].
Q6: My results are not reproducible. What factors should I investigate?
Lack of reproducibility often stems from minor, unrecorded variations in protocols.
-
Inoculum Preparation: Standardize the age, cell density (OD600), and volume of the seed culture. Use a consistent number of passages from the master cell bank.
-
Media Preparation: Ensure all media components are weighed accurately and the final pH is adjusted precisely before sterilization. Water quality can also be a factor.
-
Environmental Control: Tightly control temperature, pH, and agitation/aeration rates. In shake flasks, ensure consistent flask type, volume, and shaker speed.
-
Sampling: Use a consistent and sterile sampling technique. Analyze samples promptly or store them under identical conditions (e.g., -20°C) to prevent degradation.
Data and Experimental Protocols
Data on Optimized Conditions
High this compound yields are achieved by carefully balancing media components and fermentation parameters. The tables below summarize data from various optimization studies.
Table 1: Examples of Optimized Media Compositions for this compound Production
| Medium Type | Carbon Source | Nitrogen Source(s) | Key Inorganic Salts | Reported Yield (g/L) | Reference(s) |
|---|---|---|---|---|---|
| Modified Landy | Molasses (20 g/L) | Glutamic Acid (15 g/L), Soybean Meal (4.5 g/L) | K₂HPO₄ (0.5 g/L), MgSO₄ (0.4 g/L), Fe₂(SO₄)₃ (1.725 mg/L) | 2.39 | [3],[4],[7] |
| Modified MSM | Molasses (16% v/v) | NaNO₃ (5 g/L) | ZnSO₄·7H₂O (0.16 g/L), FeCl₃·6H₂O (0.27 g/L) | 1.12 | [5] |
| Optimized Medium | Glucose (8 g/L) | (NH₄)₂SO₄ (50 mM) | Na₃-citrate (0.008 mM) | 1.1 | [19] |
| Optimized Medium | Glycerol (2%) | NH₄NO₃ (0.1%) | NaCl (0.5%) | 1.3 |[13] |
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Value | Strain / Conditions | Reference(s) |
|---|---|---|---|
| pH | 6.5 - 7.0 | B. subtilis BS5, B. subtilis YPS-32 | [20],[5] |
| Temperature | 30 - 37 °C | B. subtilis BS5, B. subtilis natto BS19 | [21],[5] |
| Agitation | 150 - 250 rpm | Shake flask / Bioreactor dependent | [20],[8] |
| Inoculum Size | 2% (v/v) | B. subtilis YPS-32, B. subtilis BS5 |[4],[5] |
Key Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically pick a single, well-isolated colony of B. subtilis from a fresh LB agar plate.
-
Inoculate it into a flask containing 25-50 mL of a seed medium (e.g., LB or a minimal medium).
-
Incubate at 37°C with agitation (e.g., 220 rpm) for 8-12 hours, or until the culture reaches the mid-to-late exponential growth phase (OD600 of ~1.0-2.0).
-
This seed culture is now ready to be used to inoculate the main fermentation medium, typically at a 2% (v/v) ratio[4][5].
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the desired fermentation medium (e.g., Modified Landy Medium) and dispense 50 mL into 250 mL baffled Erlenmeyer flasks.
-
Autoclave the flasks and allow them to cool to room temperature.
-
Inoculate each flask with 1 mL (2% v/v) of the prepared seed culture.
-
Incubate the flasks at the desired temperature (e.g., 37°C) in an orbital shaker at a specified speed (e.g., 220 rpm) for 48-72 hours[7].
-
Withdraw samples aseptically at regular intervals to measure cell growth (OD600) and this compound concentration.
Protocol 3: this compound Quantification by HPLC
This protocol provides a reliable method for quantifying this compound concentration in the cell-free supernatant.
-
Sample Preparation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the cells. Collect the supernatant for analysis. Some methods may require a prior acid precipitation (adjusting pH to 2.0 with HCl, refrigerating overnight, centrifuging, and redissolving the pellet in methanol) to concentrate the this compound[5].
-
HPLC System & Column: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. A reversed-phase C18 column is standard (e.g., ODS-2 Hypersil™, 250 x 4.6 mm)[3][22].
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile (ACN) and water, both containing a small amount of trifluoroacetic acid (TFA), is common. A typical mobile phase is a ratio of 80:20 (v/v) of ACN (with 0.1% TFA) to water (with 0.1% TFA)[3][22][23].
-
Run Conditions:
-
Quantification: Prepare a standard curve using purified this compound standard of known concentrations (e.g., 10 to 1000 mg/L)[3][23]. Calculate the concentration in the samples by comparing the peak area from the sample chromatogram to the standard curve[3].
Regulatory Pathways
Understanding the genetic regulation of this compound synthesis is key to advanced optimization strategies, such as metabolic engineering.
References
- 1. Foam-free production of this compound via anaerobic fermentation of Bacillus subtilis DSM 10T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abdel-mawgoud.com [abdel-mawgoud.com]
- 6. Optimisation of this compound yield in Bacillus using data-efficient active learning and high-throughput mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Optimizing carbon/nitrogen ratio for biosurfactant production by a Bacillus subtilis strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of a genetic locus required for biosynthesis of the lipopeptide antibiotic this compound in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production and characterization of this compound-like biosurfactant produced by novel strain Bacillus nealsonii S2MT and it's potential for oil contaminated soil remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving this compound Production in Bacillus subtilis 168 by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacillus subtilis High Cell Density Fermentation Using a Sporulation-Deficient Strain for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Enhancement of this compound yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. abdel-mawgoud.com [abdel-mawgoud.com]
- 23. ukm.my [ukm.my]
- 24. [PDF] A simple and effective isocratic HPLC method for fast identification and quantification of this compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating the Challenges of Surfactin Downstream Processing
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the downstream processing of surfactin. This resource is designed to provide you with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in the extraction, purification, and characterization of this powerful biosurfactant.
Troubleshooting Guides & FAQs
This section addresses specific issues that you may encounter during your experiments.
Acid Precipitation
Question: Why is my this compound yield low after acid precipitation?
Answer: Low recovery of this compound after acid precipitation can be attributed to several factors:
-
Incomplete Precipitation: The pH of the solution is critical for efficient precipitation. This compound becomes less soluble in water under strongly acidic conditions (pH 2-4) as its carboxyl group gets protonated.[1][2] If the pH is not sufficiently low, a significant amount of this compound may remain solubilized.
-
Co-precipitation of Impurities: While acid precipitation is effective for initial recovery, it often results in low purity (<60%) due to the co-aggregation of other macromolecules like proteins and polysaccharides from the fermentation broth.[1][3]
-
Losses During Centrifugation: The precipitated this compound can be very fine and may not pellet efficiently during centrifugation, leading to losses when the supernatant is decanted.
-
Sub-optimal Temperature: Storing the precipitate overnight at 4°C can minimize the co-aggregation of other macromolecules, potentially improving the purity of the initial precipitate.[1]
Troubleshooting Steps:
-
Optimize pH: Carefully monitor and adjust the pH of your cell-free supernatant to pH 2.0 using a strong acid like concentrated HCl.
-
Overnight Incubation: Allow the acidified solution to stand overnight at 4°C to ensure complete precipitation and minimize impurity co-precipitation.[1]
-
Centrifugation Parameters: Increase the centrifugation speed or time to ensure complete pelleting of the this compound precipitate.
-
Washing the Precipitate: After centrifugation, wash the pellet with acidified water (pH 2.0) to remove entrained soluble impurities.
Question: The purity of my this compound after acid precipitation is very low. How can I improve it?
Answer: Low purity is a common challenge with acid precipitation.[3] Here’s how you can address it:
-
Combine with Other Techniques: Acid precipitation is best used as an initial capture step. For higher purity, it should be followed by other purification methods such as solvent extraction, membrane filtration, or chromatography.[1][3]
-
Pre-treatment of Broth: Consider a pre-treatment step before acid precipitation to remove some of the major contaminants. For example, centrifugation to remove cells and debris is a crucial first step.[4][5]
Solvent Extraction
Question: I'm experiencing emulsion formation during the liquid-liquid extraction of this compound. How can I resolve this?
Answer: Emulsion formation is a frequent problem in solvent extraction, especially with complex fermentation broths that contain various surface-active molecules.[6][7][8]
-
Causes: Vigorous shaking or mixing of the aqueous and organic phases can lead to the formation of a stable emulsion, making phase separation difficult. The presence of other biomolecules like proteins and lipids in the broth can also stabilize these emulsions.
-
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times to allow for extraction with minimal emulsion formation.
-
Salting Out: Add a salt, such as sodium chloride (NaCl), to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion and improve phase separation.[6]
-
Centrifugation: Centrifuging the mixture at a low speed can sometimes help to break the emulsion.
-
Solvent Choice: The choice of organic solvent can influence emulsion formation. Experiment with different solvents or solvent mixtures. Ethyl acetate is a commonly used solvent that can be a good starting point.[1]
-
Question: My this compound recovery is low after solvent extraction. What could be the reason?
Answer: Low recovery during solvent extraction can be due to:
-
Inappropriate Solvent: The polarity of the solvent plays a significant role in this compound recovery. This compound is an amphiphilic molecule, and a solvent with appropriate polarity is needed for efficient extraction. Ethyl acetate has been shown to yield higher recovery compared to less polar solvents like n-hexane.[1]
-
pH of the Aqueous Phase: The pH of the aqueous solution can affect the partitioning of this compound into the organic phase. Ensure the pH is optimized for your specific extraction system.
-
Insufficient Extraction Cycles: A single extraction may not be sufficient to recover all the this compound. Performing multiple extractions with fresh solvent will improve the overall recovery.
-
Emulsion Formation: As mentioned above, if an emulsion is formed, a significant amount of this compound can be trapped in the emulsion layer, leading to lower recovery in the organic phase.
Ultrafiltration
Question: I'm observing a rapid decline in permeate flux during the ultrafiltration of my this compound solution. What is causing this?
Answer: A rapid decline in permeate flux is a classic sign of membrane fouling.[9][10]
-
Causes of Fouling:
-
Concentration Polarization: As water passes through the membrane, this compound and other macromolecules accumulate at the membrane surface, forming a concentrated layer that impedes further flow.
-
Gel Layer Formation: At high concentrations, this compound can form a gel-like layer on the membrane surface, which is difficult to remove and significantly reduces flux.[11]
-
Pore Blocking: Impurities and this compound micelles can block the pores of the membrane.
-
Adsorption: this compound molecules can adsorb onto the membrane surface, altering its properties and contributing to fouling.
-
-
Prevention and Mitigation Strategies:
-
Pre-treatment: Ensure the feed solution is properly clarified to remove cells and large debris before ultrafiltration.
-
Optimize Operating Conditions: Operate at a lower transmembrane pressure (TMP) and a higher cross-flow velocity to minimize concentration polarization.[9]
-
Backwashing/Cleaning: Implement regular backwashing cycles to dislodge foulants from the membrane surface. Chemical cleaning with agents like NaOH can also be effective.[9]
-
Two-Step Ultrafiltration: A highly effective strategy involves a two-step ultrafiltration process. In the first step, a membrane with a suitable molecular weight cut-off (MWCO) is used to retain this compound micelles while allowing smaller impurities to pass through. In the second step, the retentate is treated with a solvent (e.g., ethanol or methanol) to break up the micelles into monomers. A second ultrafiltration step with a smaller MWCO membrane then allows the this compound monomers to pass into the permeate, while larger impurities like proteins are retained.[1][12][13] This not only helps in purification but can also mitigate fouling issues in the second stage.
-
Question: The purity of my this compound after a single ultrafiltration step is not satisfactory. How can I improve it?
Answer: A single ultrafiltration step may not be sufficient for high-purity this compound, especially from a complex fermentation broth.
-
Implement a Two-Step Ultrafiltration Process: As described above, a two-step ultrafiltration process is a highly effective method to significantly improve this compound purity.[1][12][13] By separating the micellar and monomeric forms of this compound in two distinct steps, a much cleaner final product can be obtained.
-
Diafiltration: Incorporate a diafiltration step (adding fresh buffer to the retentate while filtration continues) to wash out remaining small molecule impurities that may have been retained.
-
Combine with Other Methods: Use ultrafiltration in conjunction with other purification techniques. For example, performing acid precipitation and/or solvent extraction before ultrafiltration can remove a significant portion of the impurities, leading to a higher purity final product.
Quantitative Data on this compound Purification
The following tables summarize recovery and purity data from various studies to provide a comparative overview of different downstream processing strategies. It is important to note that direct comparisons can be challenging due to variations in fermentation conditions, analytical methods, and the specific protocols used.
| Purification Method | Recovery (%) | Purity (%) | Key Remarks | Reference |
| Acid Precipitation | >97 | <60 | High recovery but low purity, often requires further purification steps. | [1] |
| Solvent Extraction (Ethyl Acetate) | 78 (SLE), 99 (LLE) | 84 (SLE), 58-60 (LLE) | SLE: Solid-Liquid Extraction, LLE: Liquid-Liquid Extraction. Polarity of solvent is crucial. | [1] |
| Two-Step Ultrafiltration | >67 | up to 96 | Highly effective for achieving high purity. Involves micelle disruption. | [1][12] |
| Two-Step UF (Dead-end) | 87 | 85 | Pre-treated with acid precipitation. | [13] |
| One-Stage Ultrafiltration (Cross-flow) | 75 | 75 | Lower recovery and purity compared to two-stage UF. | [14] |
| Foam Fractionation & Acid Precipitation | - | - | Enriches this compound in the foam before precipitation. | [6] |
Experimental Protocols
Here are detailed methodologies for key downstream processing experiments.
Acid Precipitation of this compound
Objective: To achieve initial recovery of this compound from the fermentation broth.
Materials:
-
Cell-free fermentation supernatant
-
Concentrated Hydrochloric Acid (HCl) or other strong acid
-
pH meter
-
Centrifuge and centrifuge tubes
-
Beaker
-
Distilled water (acidified to pH 2.0)
-
Alkaline solution (e.g., 1M NaOH) for redissolving
Protocol:
-
Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells. Carefully decant and collect the cell-free supernatant.[4][5]
-
Acidification: Place the cell-free supernatant in a beaker on a magnetic stirrer. Slowly add concentrated HCl dropwise while continuously monitoring the pH. Continue adding acid until the pH of the solution reaches 2.0.[1][2]
-
Precipitation: A white precipitate of this compound will form as the pH drops. Once the desired pH is reached, turn off the stirrer and allow the solution to stand overnight at 4°C to ensure complete precipitation.[1]
-
Centrifugation: Transfer the acidified solution to centrifuge tubes and centrifuge at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the this compound precipitate.
-
Washing (Optional but Recommended): Carefully decant the supernatant. Resuspend the pellet in a small volume of acidified distilled water (pH 2.0) and centrifuge again. This step helps to remove soluble impurities.
-
Collection and Storage: After the final centrifugation, discard the supernatant. The resulting pellet is the crude this compound. It can be freeze-dried for long-term storage or redissolved in an alkaline solution (e.g., pH 8.0-8.5) for further purification.[15]
Solvent Extraction of this compound
Objective: To purify this compound from the crude precipitate or directly from the broth.
Materials:
-
Crude this compound precipitate or cell-free supernatant
-
Organic solvent (e.g., ethyl acetate, chloroform-methanol mixture)
-
Separatory funnel
-
Rotary evaporator
-
Beakers and flasks
Protocol:
-
Preparation: If starting from a precipitate, dissolve the crude this compound in a suitable aqueous buffer (e.g., at a slightly alkaline pH where this compound is soluble).
-
Liquid-Liquid Extraction: a. Transfer the aqueous this compound solution to a separatory funnel. b. Add an equal volume of the chosen organic solvent (e.g., ethyl acetate). c. Stopper the funnel and gently invert it 10-15 times to allow for partitioning of the this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation. d. Allow the phases to separate. The denser layer will be at the bottom. e. Carefully drain the lower phase. Collect the organic phase containing the this compound. f. Repeat the extraction of the aqueous phase with fresh organic solvent at least two more times to maximize recovery.
-
Solvent Evaporation: Pool the organic extracts and remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the purified this compound.
-
Solid-Liquid Extraction (from precipitate): a. Mix the dried crude this compound precipitate with the organic solvent. b. Stir the mixture for a defined period to allow the this compound to dissolve in the solvent. c. Separate the solid impurities by filtration or centrifugation. d. Evaporate the solvent from the filtrate/supernatant to obtain the purified this compound.
Two-Step Ultrafiltration for High-Purity this compound
Objective: To achieve high-purity this compound by separating it from other macromolecules.
Materials:
-
Clarified fermentation broth or redissolved crude this compound
-
Ultrafiltration system (e.g., tangential flow filtration or stirred cell)
-
Two membranes with different MWCOs (e.g., 100 kDa for the first step and 10 kDa for the second step)
-
Ethanol or Methanol
-
Buffer solution
Protocol: Step 1: Micelle Retention (UF-1)
-
System Setup: Assemble the ultrafiltration system with the higher MWCO membrane (e.g., 100 kDa).
-
Filtration: Load the this compound solution into the system. The concentration of this compound should be above its critical micelle concentration (CMC) to ensure micelle formation.
-
Operation: Apply a controlled transmembrane pressure and cross-flow rate. Collect the permeate. This compound micelles and other large molecules (like proteins) will be retained by the membrane (in the retentate), while smaller impurities will pass through into the permeate.
-
Concentration: Continue the filtration until the volume of the retentate is significantly reduced.
Step 2: Monomer Permeation (UF-2)
-
Micelle Disruption: Add ethanol or methanol to the retentate from UF-1 to a final concentration of 50-75% (v/v).[1][6][12] This will break down the this compound micelles into monomers.
-
System Changeover: Replace the membrane in the ultrafiltration system with the lower MWCO membrane (e.g., 10 kDa).
-
Filtration: Load the monomer-containing solution into the system.
-
Operation: Apply the appropriate operating conditions. In this step, the this compound monomers will pass through the membrane into the permeate, while larger impurities (like aggregated proteins) will be retained in the retentate.
-
Collection: Collect the permeate, which now contains the purified this compound monomers. The solvent can be removed by evaporation.
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A troubleshooting flowchart for diagnosing and resolving low this compound recovery.
Logical Workflow for Two-Step this compound Ultrafiltration
Caption: A logical workflow diagram illustrating the two-step ultrafiltration process.
References
- 1. researchgate.net [researchgate.net]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar [semanticscholar.org]
- 8. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Alleviate UF Membrane Fouling - Knowledge [delta-filtration.com]
- 10. What Is Membrane Fouling and How Can You Avoid It? - SAMCO Technologies [samcotech.com]
- 11. researchgate.net [researchgate.net]
- 12. A further study of the recovery and purification of this compound from fermentation broth by membrane filtration - CentAUR [centaur.reading.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Fouling Analysis in One-Stage Ultrafiltration of Precipitation-Treated Bacillus subtilis Fermentation Liquors for Biosurfactant Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abdel-mawgoud.com [abdel-mawgoud.com]
troubleshooting foam formation during surfactin production
Technical Support Center: Surfactin Production
Welcome to the technical support center for this compound production. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding challenges encountered during the experimental and production phases, with a specific focus on managing foam formation.
Frequently Asked Questions (FAQs)
Q1: Why is excessive foam formation a common issue during this compound production?
A1: Foam formation is an inherent challenge in this compound production for several key reasons. The primary cause is the product itself; this compound is a potent biosurfactant with exceptional foaming capabilities[1][2]. During aerobic fermentation, the necessary agitation and aeration required to supply sufficient oxygen for Bacillus subtilis growth and production significantly promote the formation of highly stable foam[3][4]. Furthermore, other components in the fermentation broth, such as proteins and metabolites secreted by the microorganisms, can act as foaming agents and contribute to foam stability[5][6]. The presence of bacterial cells has also been shown to increase the foamability of the culture medium compared to a cell-free broth[3][7].
Q2: What are the negative consequences of uncontrolled foaming in the bioreactor?
A2: Uncontrolled foaming can lead to severe operational problems. These include a significant loss of culture broth and cells due to overflow, which reduces the working volume of the bioreactor and lowers overall productivity[1][3][7]. The foam can enter and clog the exhaust filters, leading to a dangerous increase in pressure within the bioreactor system[1][7]. Foam can also interfere with monitoring probes, causing inaccurate readings of critical parameters like dissolved oxygen (pO2) and pH[2]. In many cases, severe foaming forces the premature termination of the fermentation process[3].
Q3: What are the primary strategies for controlling foam during fermentation?
A3: There are three main strategies to manage foam:
-
Mechanical Control: This involves using devices like mechanical foam breakers (e.g., rotating blades or centrifuges) in the bioreactor's headspace to physically disrupt the foam[8]. However, this method is often insufficient for the stable foam generated during this compound production and adds to operational costs[8].
-
Chemical Control: This is the most common method, involving the addition of chemical antifoaming agents to the culture medium[8]. These agents reduce surface tension and destabilize the foam.
-
Process and Bioprocess Integrated Solutions: This approach involves either optimizing process parameters (like agitation and aeration rates) or fundamentally changing the process design. A highly effective strategy is foam fractionation , which turns the foam into an advantage by collecting it as an in-situ product recovery method[7][8]. Other alternatives include developing foam-free production processes, such as anaerobic fermentation or using specialized bioreactors like bubbleless membrane or rotating disc systems[4][8].
Q4: Are there any downsides to using chemical antifoaming agents?
A4: Yes, while effective, chemical antifoams have several disadvantages. They can lower the oxygen transfer rate in the culture, potentially limiting cell growth and this compound production[3]. Antifoams also increase overall production costs and introduce a new component that must be removed during downstream processing, complicating the purification of this compound[3]. Some antifoam agents may also have an inhibitory effect on the microorganisms[9].
Q5: What is foam fractionation, and how does it work?
A5: Foam fractionation is a technique that leverages the natural tendency of this compound to accumulate at the gas-liquid interface (i.e., in the foam). Instead of destroying the foam, it is actively collected from the bioreactor[8]. This process serves as an integrated production and initial purification step, as the collected foam (foamate) is highly enriched with this compound[3][10]. The concentration of this compound in the foamate can be up to 50 times greater than in the culture broth[3][10]. This method not only controls foam but also simplifies downstream processing.
Q6: Is it possible to have a completely foam-free this compound production process?
A6: Yes, several strategies have been developed for foam-free production. These include solid-state fermentation, anaerobic (oxygen-free) fermentation, and the use of specialized bioreactors that provide oxygen without bubbling, such as membrane-aerated or rotating disc bioreactors[4][7][8]. While these methods successfully prevent foam, they often result in lower this compound titers and volumetric productivity compared to conventional aerated processes[4][8].
Troubleshooting Guide
This guide addresses specific problems related to foam formation.
Problem: Excessive foam is causing bioreactor overflow, leading to significant loss of culture volume.
-
Immediate Corrective Actions:
-
Temporarily reduce the agitation speed and/or aeration rate to decrease foam generation.
-
If equipped, add a small, sterile dose of a suitable antifoam agent. Recommended starting concentration for an organic antifoam like Antifoam 204 is 0.005% to 0.01%.
-
-
Root Cause Analysis and Long-Term Solutions: The primary cause is an imbalance between the rate of foam formation, driven by high this compound concentration and aeration/agitation, and the capacity of the bioreactor to contain it.
-
Solution 1 (Process Optimization): Systematically determine the optimal oxygen mass transfer coefficient (kLa) that supports high productivity without excessive foam overflow. One study identified a kLa of 21.88 h⁻¹ as optimal when using a foam collector[3].
-
Solution 2 (Implement Foam Fractionation): This is the most recommended solution. Retrofit the bioreactor with a foam collection system. This can range from a simple foam trap connected to the exhaust line to a more sophisticated external foam column that allows for separate control of fractionation parameters[1][7]. This turns the overflow problem into an efficient product recovery method.
-
Caption: Root cause analysis of bioreactor overflow.
Problem: this compound yield is low after controlling foam with a chemical antifoam agent.
-
Root Cause Analysis and Solutions: The antifoam agent, while controlling foam, is likely interfering with the production process.
-
Cause: Reduced Oxygen Transfer. Antifoam agents can form a film at the gas-liquid interface, impeding the transfer of oxygen into the medium, which is critical for the aerobic B. subtilis.
-
Solution: Increase the aeration rate or agitation speed slightly to compensate for the reduced oxygen transfer efficiency. Use a dissolved oxygen probe to monitor and maintain the desired pO2 level.
-
Cause: Direct Inhibition. The specific chemical composition of the antifoam may be inhibitory to the cells.
-
Solution: Test different types of antifoam agents (e.g., silicone-based vs. organic non-silicone) in small-scale shake flask experiments to identify one with minimal impact on cell growth and this compound production. Reduce the antifoam concentration to the minimum effective dose. The best long-term solution is to transition to a non-chemical control method like foam fractionation.
-
Data & Experimental Protocols
Data Presentation
Table 1: Comparison of Foam Control Strategies
| Strategy | Advantages | Disadvantages |
| Chemical Antifoams | Highly effective for immediate foam knockdown; easy to implement. | Can reduce oxygen transfer, inhibit cells, increase costs, and complicate downstream purification[3]. |
| Mechanical Breakers | No chemical addition; avoids contamination of the product. | Often insufficient for stable this compound foam; adds equipment cost and energy consumption[8]. |
| Process Optimization | No added costs or chemicals. | Difficult to find a balance; reducing agitation/aeration can limit productivity[3]. |
| Foam Fractionation | Turns a problem into an advantage; combines production with purification; increases final product concentration[3][8][10]. | Requires additional equipment (foam column/trap); process parameters need to be optimized. |
| Foam-Free Processes | Completely eliminates foam and related issues. | Often results in significantly lower this compound titers and productivity compared to aerated methods[4][8]. |
Table 2: Quantitative Data on the Efficacy of Foam Fractionation
| Parameter | Reported Value | Source |
| This compound Enrichment Factor | ~50x higher in foam than in broth | [3][10] |
| Total Recovery Yield | Up to 70% | [3] |
| Max. This compound in Foamate | 1.67 g/L | [3] |
| Max. This compound in Foamate (External Column) | 7.7 g/L | [1][7] |
| Specific Production Rate | Foamed cells showed 2-fold higher rates than non-foamed cells (16 vs. 8 mg/g.h) | [11] |
Experimental Protocols
Protocol 1: Experimental Setup for this compound Production with Integrated Foam Fractionation
This protocol describes a batch fermentation process using B. subtilis in a bioreactor equipped with a foam collection vessel.
-
Medium Preparation: Prepare Landy medium or a defined mineral salt medium (MSM)[8][12]. For example, MSM can be based on Cooper et al. (1981) containing glucose (10-40 g/L), a nitrogen source (e.g., NH4Cl), a phosphate buffer, and various mineral salts (MgSO4, CaCl2, FeSO4, etc.)[8]. Sterilize the medium by autoclaving.
-
Inoculum Preparation: Inoculate a single colony of B. subtilis into a flask with a suitable seed medium (e.g., LB broth) and incubate overnight at 37°C with shaking (220 rpm)[12][13].
-
Bioreactor Setup: Aseptically fill a sterilized bioreactor with the production medium. Connect a sterilized foam collection vessel to the exhaust gas outlet of the bioreactor. The vessel should allow for the collapse of foam back into a liquid (foamate).
-
Fermentation: Inoculate the bioreactor with the seed culture (e.g., 2% v/v)[13]. Set the fermentation parameters:
-
Foam Collection: As the fermentation proceeds and foam is generated, it will naturally rise and exit through the exhaust port into the collection vessel. The foam collapses in the vessel, yielding a this compound-enriched liquid foamate.
-
Sampling and Analysis: Periodically take sterile samples from both the bioreactor broth and the collected foamate to measure cell density (OD600) and this compound concentration.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Centrifuge the collected samples (from broth or foamate) to pellet the cells.
-
Take the cell-free supernatant for extraction.
-
Extract the this compound from the supernatant. A common method is liquid-liquid extraction using an organic solvent like chloroform/methanol (2:1)[15].
-
Evaporate the organic solvent to obtain the crude this compound extract.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% trifluoroacetic acid, TFA) and water (containing 0.1% TFA) is typically used[13].
-
Detection: Monitor the elution at a wavelength of ~210 nm.
-
Quantification: Prepare a standard curve using purified this compound standard of known concentrations. Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve[13].
-
Signaling Pathways and Logic Diagrams
The production of this compound is tightly regulated by complex signaling pathways, primarily quorum sensing.
Caption: Quorum sensing regulation of this compound synthesis.
Caption: Troubleshooting decision logic for foam control.
References
- 1. Evaluation of an external foam column for in situ product removal in aerated this compound production processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Evaluation of an external foam column for in situ product removal in aerated this compound production processes [frontiersin.org]
- 8. Foam-free production of this compound via anaerobic fermentation of Bacillus subtilis DSM 10T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Batch production of biosurfactant with foam… | Oxford Martin School [oxfordmartin.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Statistical Optimization of Media for Surfactin Production
Welcome to the technical support center for the statistical optimization of media for surfactin production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of statistical media optimization for this compound production?
A1: The primary goal is to enhance the yield of this compound, a potent biosurfactant, while potentially reducing production costs.[1][2][3] Statistical methods allow for the systematic screening of various media components and the identification of their optimal concentrations, leading to a more efficient fermentation process.[4][5][6]
Q2: Which statistical designs are most commonly used for this purpose?
A2: A two-step approach is very common. First, a Plackett-Burman design (PBD) is used to screen for the most significant media components affecting this compound production from a large number of variables.[4][7][8][9] Following this, Response Surface Methodology (RSM) , often with a Central Composite Design (CCD) or Box-Behnken Design (BBD), is employed to optimize the concentrations of the key factors identified in the PBD.[1][4][7][10]
Q3: What are the typical media components that influence this compound production?
A3: this compound production is sensitive to the composition of the culture medium. Key components typically include:
-
Carbon sources: Glucose, sucrose, molasses, and maltose are frequently studied.[1][7][11][12]
-
Nitrogen sources: Both inorganic (e.g., ammonium nitrate, urea) and organic (e.g., yeast extract, peptone, glutamic acid, L-arginine) sources are influential.[1][7][11]
-
Inorganic salts: Divalent cations like Mg²⁺, Ca²⁺, and Fe²⁺, as well as phosphate and potassium sources (e.g., MgSO₄, CaCl₂, FeSO₄, K₂HPO₄, KCl), have been shown to significantly affect yield.[1][5][7][8]
Q4: What kind of yield improvement can I expect from statistical optimization?
A4: The degree of improvement varies depending on the bacterial strain and initial media conditions. However, studies have reported substantial increases in this compound yield, with some showing improvements of over 30-fold.[4][7] For instance, one study increased this compound production from 1.25 g/L to 47.58 g/L.[4][7] Another reported a 2.4-fold increase, from 1.25 g/L to an optimized yield.[10][13]
Troubleshooting Guides
Problem 1: Low or no this compound yield after media optimization.
| Possible Cause | Troubleshooting Step |
| Incorrect levels of a critical component: The optimal range for a specific nutrient may be narrow. | Re-evaluate the high and low levels used in your experimental design. A wider or narrower range may be necessary. |
| Inhibition by a media component: High concentrations of some nutrients, like glucose, can inhibit cell growth and this compound production.[12] | Review the literature for known inhibitory effects of the components you are testing. Consider including a central point in your design to test for non-linear effects. |
| Sub-optimal fermentation conditions: Factors like pH, temperature, and aeration, if not properly controlled, can limit production regardless of media composition.[1][3][14] | Ensure that other culture conditions are optimal and consistent throughout your experiments. Some studies include these as variables in the statistical design.[1][8] |
| Issues with the analytical method: The method used to quantify this compound (e.g., HPLC, surface tension measurement) may not be sensitive or accurate enough.[12] | Validate your analytical method. Ensure proper standard preparation and calibration. Consider using a direct measurement method like HPLC for greater accuracy.[12] |
Problem 2: Inconsistent or irreproducible results between experimental runs.
| Possible Cause | Troubleshooting Step |
| Variability in inoculum preparation: The age and size of the inoculum can significantly impact fermentation kinetics. | Standardize your inoculum preparation protocol, including culture age, cell density, and inoculum volume. |
| Incomplete mixing of media components: Poorly dissolved components can lead to heterogeneous culture conditions. | Ensure all media components are fully dissolved before sterilization. |
| Fluctuations in fermentation parameters: Small variations in pH, temperature, or agitation speed can lead to different outcomes. | Calibrate and monitor your fermentation equipment closely. Ensure that control systems are functioning correctly. |
| Foaming during fermentation: Excessive foaming can lead to loss of culture volume and affect aeration. | Foam separation techniques can be employed to control foaming without the use of chemical defoamers, which can interfere with production.[1] |
Experimental Protocols
Protocol 1: Screening of Significant Media Components using Plackett-Burman Design (PBD)
This protocol outlines a general procedure for identifying the most influential media components on this compound production.
-
Variable Selection: Choose the media components (e.g., carbon sources, nitrogen sources, inorganic salts) to be screened. Assign a high (+) and a low (-) level for each variable based on literature review or preliminary experiments.
-
Experimental Design: Generate the PBD matrix. For up to 11 variables, a 12-run experiment is typically used. The design will specify the combination of high and low levels for each run.
-
Fermentation: Prepare the culture media for each experimental run according to the design matrix. Inoculate with a standardized culture of the this compound-producing strain (e.g., Bacillus subtilis).
-
Incubation: Incubate the cultures under controlled conditions (e.g., temperature, agitation, pH) for a defined period.
-
Analysis: At the end of the fermentation, measure the this compound concentration for each run.
-
Statistical Analysis: Analyze the results using statistical software. The main effect of each variable is calculated to determine its influence on this compound production. A Pareto chart or analysis of variance (ANOVA) can be used to identify the statistically significant factors.
Protocol 2: Optimization of Key Media Components using Response Surface Methodology (RSM)
This protocol describes how to optimize the concentrations of the significant factors identified from the PBD.
-
Factor and Level Selection: Choose the significant variables identified from the PBD. Define the experimental range for each variable, typically with five levels: -α, -1, 0, +1, +α (for a Central Composite Design).
-
Experimental Design: Generate the RSM design matrix (e.g., a CCD or BBD). This will include factorial points, axial (star) points, and center points.
-
Fermentation and Analysis: Conduct the fermentation experiments for each run as specified in the design matrix, following the same procedures as in the PBD protocol.
-
Model Fitting: Use the experimental data to fit a second-order polynomial equation. This mathematical model describes the relationship between the variables and the this compound yield.
-
Model Validation: Perform an ANOVA to assess the statistical significance and adequacy of the model. Check the R-squared value to determine the goodness of fit.
-
Optimization and Verification: Use the model to generate response surface plots and determine the optimal concentrations of the media components for maximizing this compound production. Conduct a final verification experiment at the predicted optimal conditions to validate the model's prediction.
Data Presentation
Table 1: Example of a Plackett-Burman Design for Screening 7 Variables
| Run | Var A | Var B | Var C | Var D | Var E | Var F | Var G | This compound Yield (g/L) |
| 1 | + | + | - | + | + | + | - | Experimental Result |
| 2 | - | + | + | - | + | + | + | Experimental Result |
| 3 | + | - | + | + | - | + | + | Experimental Result |
| 4 | + | + | - | + | + | - | + | Experimental Result |
| 5 | + | + | + | - | + | + | - | Experimental Result |
| 6 | - | - | - | - | - | - | - | Experimental Result |
| 7 | - | + | + | + | - | + | + | Experimental Result |
| 8 | + | - | - | + | - | - | + | Experimental Result |
Var = Variable (Media Component); + = High Level; - = Low Level
Table 2: this compound Yields Before and After Optimization from Selected Studies
| Organism | Initial Yield (g/L) | Optimized Yield (g/L) | Fold Increase | Reference |
| Bacillus subtilis HSO121 | 1.25 | 47.58 | 38.06 | [4][7] |
| Bacillus amyloliquefaciens MD4-12 | Not specified | 1.25 | 2.4 | [10][13] |
| Bacillus subtilis YPS-32 | ~0.8 | 1.82 | 2.27 | [2] |
Table 3: Optimized Media Compositions from Different Studies
| Component | B. amyloliquefaciens MD4-12[10] | B. subtilis YPS-32[2] |
| Carbon Source | Glucose: 45.0 g/L | Molasses: 20 g/L |
| Nitrogen Source(s) | Urea: 6.33 g/L, Monosodium glutamate: 1.0 g/L | Glutamic acid: 15 g/L, Soybean meal: 4.5 g/L |
| Inorganic Salts | MgSO₄·7H₂O: 1.85 g/L, KCl: 0.4 g/L, K₂HPO₄: 0.5 g/L | KCl: 0.375 g/L, K₂HPO₄: 0.5 g/L, MgSO₄: 0.4 g/L, Fe₂(SO₄)₃: 1.725 mg/L |
Visualizations
Caption: Workflow for statistical optimization of this compound production media.
References
- 1. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of this compound Production by Bacillus subtilis HSO121 ...: Ingenta Connect [ingentaconnect.com]
- 5. Statistical Design, a Powerful Tool for Optimizing Biosurfactant Production: A Review | MDPI [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimization of this compound production by Bacillus subtilis HSO121 through Plackett-Burman and response surface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Formulation of a Culture Medium to Optimize the Production of Lipopeptide Biosurfactant by a New Isolate of Bacillus sp.: A Soil Heavy Metal Mitigation Approach [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enhancement of this compound yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. ftb.com.hr [ftb.com.hr]
Technical Support Center: Metabolic Engineering of Bacillus subtilis for Enhanced Surfactin Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the metabolic engineering of Bacillus subtilis to enhance surfactin production.
Frequently Asked Questions (FAQs)
Q1: My engineered Bacillus subtilis strain shows low this compound yield. What are the common causes and how can I troubleshoot this?
A1: Low this compound yield is a common challenge. Several factors, from cultivation conditions to genetic modifications, can contribute to this issue. Here’s a step-by-step troubleshooting guide:
-
Optimize Fermentation Conditions: The composition of the culture medium and physical parameters are critical for this compound production.
-
Carbon and Nitrogen Sources: Ensure an optimal carbon-to-nitrogen ratio. Glucose is a common carbon source, but alternatives like molasses can sometimes improve yields.[1][2][3] Nitrogen sources such as glutamic acid, soybean meal, or sodium nitrate can also significantly impact production.[2][3]
-
Metal Ions: Metal ions like Fe²⁺, Mg²⁺, Mn²⁺, and K⁺ are crucial cofactors for enzymes in the this compound biosynthesis pathway.[4] Their concentrations should be optimized.
-
pH, Temperature, and Aeration: Maintain optimal pH (typically around 6.5-7.5), temperature (30-37°C), and aeration to support robust cell growth and this compound synthesis.[3][5]
-
-
Verify Genetic Modifications:
-
Promoter Strength: The native srfA promoter is often weak. Replacing it with a stronger constitutive or inducible promoter can significantly boost transcription of the this compound synthetase operon.[4][5]
-
sfp Gene Expression: The sfp gene, encoding the phosphopantetheinyl transferase required to activate the this compound synthetase, is often mutated in lab strains like B. subtilis 168. Ensure a functional sfp gene is present and expressed.[4][6][7][8]
-
Precursor Supply: Enhance the intracellular pool of precursors, which are fatty acids and specific amino acids (L-glutamate, L-aspartate, L-leucine, and L-valine).[5][9] This can be achieved by overexpressing genes in the fatty acid and amino acid biosynthesis pathways or by knocking out competing pathways.[5][10]
-
-
Address Cellular Stress and Toxicity:
-
This compound Toxicity: High concentrations of this compound can be toxic to the cells. Overexpressing efflux pumps, such as YerP, can help transport this compound out of the cell, reducing toxicity and potentially increasing yield.[6][11]
-
Metabolic Burden: Overexpression of large enzyme complexes like the this compound synthetase can impose a significant metabolic burden on the host. Balancing the expression levels of different pathway components is crucial.
-
Q2: What are the key regulatory pathways I should target to enhance this compound production?
A2: this compound biosynthesis is tightly regulated at the transcriptional level. Key regulatory systems to target include:
-
Quorum Sensing: The comQXPA quorum-sensing system positively regulates the expression of the srfA operon. Overexpression of comX and phrC can increase this compound production.[5]
-
Global Regulators:
-
codY: This global transcriptional regulator represses srfA expression in response to high concentrations of branched-chain amino acids. Knocking out codY has been shown to enhance this compound production.[5][6][8]
-
perR: The peroxide stress-responsive regulator PerR positively regulates srfA expression.[5]
-
Q3: How can I accurately quantify the this compound produced by my engineered strains?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for accurate this compound quantification. A common method involves:
-
Extraction: Extract this compound from the cell-free supernatant using a solvent like chloroform/methanol (2:1).[12]
-
Separation: Use a C18 reverse-phase column.
-
Detection: Detect this compound using a UV detector at a wavelength of around 205 nm.[13]
-
Quantification: Create a standard curve using purified this compound to determine the concentration in your samples.[1][13]
While simpler methods like the CPC-BTB colorimetric assay exist, they can be less accurate due to interference from other medium components.[14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no this compound production | Inactive Sfp enzyme in the host strain (e.g., B. subtilis 168). | Integrate a functional sfp gene from a this compound-producing strain.[4][6][7][8] |
| Weak native promoter of the srfA operon. | Replace the native PsrfA promoter with a stronger, well-characterized promoter.[4][5] | |
| Suboptimal fermentation conditions. | Optimize medium components (carbon, nitrogen, metal ions) and physical parameters (pH, temperature, aeration).[1][3][4][5] | |
| Decreased cell growth after engineering | Metabolic burden from overexpression of large enzyme complexes. | Use promoters of varying strengths to balance the expression of pathway genes. |
| Toxicity of accumulated this compound. | Overexpress efflux pumps like YerP to facilitate this compound export.[6][11] | |
| Inconsistent this compound yields between experiments | Variability in inoculum preparation. | Standardize the age and size of the inoculum used for each fermentation.[3] |
| Inaccurate quantification method. | Use a reliable method like HPLC for accurate quantification.[12][13] |
Quantitative Data Summary
Table 1: this compound Production in Engineered B. subtilis Strains
| Strain/Modification | This compound Titer (g/L) | Fold Increase | Reference |
| B. subtilis HSO121 (Optimized Medium) | 47.58 | 38.06 | [15] |
| B. subtilis 168 (Systematic Metabolic Engineering) | 12.8 | - | [7][10] |
| B. subtilis ATCC 21332 (Combinatorial Metabolic Engineering) | 14.4 | - | [6] |
| B. subtilis 168 (codY knockout) | 1.6 | - | [6][8] |
| B. subtilis YPS-32 (Optimized Fermentation) | 2.39 | 2.96 | [1][2] |
| B. subtilis BS5 (Optimized Medium) | 1.12 | 3 | [3][16] |
Table 2: Effect of Medium Components on this compound Yield
| Component | Optimal Concentration | Effect on Yield | Reference |
| Molasses | 20 g/L | Identified as optimal carbon source in one study. | [1][2] |
| Glucose | 8 g/L | Increased yield from 0.7 to 1.1 g/L in another study. | [17] |
| Glutamic Acid | 15 g/L | Served as an effective nitrogen source. | [2] |
| Sodium Nitrate | 5 g/L | Optimal nitrogen source in a different study. | [3][16] |
| Fe²⁺ | - | Significantly increased cell counts and this compound production. | [4] |
| Mn²⁺ | 0.01 mM | Increased this compound yield from 0.33 to 2.6 g/L. | [4] |
Experimental Protocols
Protocol 1: Transformation of Bacillus subtilis
This protocol is for introducing plasmid DNA or linear DNA fragments into naturally competent B. subtilis cells.
Materials:
-
B. subtilis recipient strain
-
LB medium
-
Competence medium (e.g., MNGE medium)
-
Plasmid DNA or linear DNA fragment
-
Selective agar plates
Procedure:
-
Grow an overnight culture of the B. subtilis recipient strain in LB medium at 37°C with shaking.
-
Inoculate fresh competence medium with the overnight culture to an OD600 of approximately 0.1.
-
Incubate the culture at 37°C with vigorous shaking until it reaches the stationary phase, where competence is naturally induced.
-
Add 100-500 ng of plasmid DNA or linear DNA to 100 µL of the competent cell culture.
-
Incubate the mixture at 37°C for 1-2 hours with gentle shaking to allow for DNA uptake and recombination.
-
Plate the transformation mixture onto selective agar plates.
-
Incubate the plates at 37°C overnight, or until colonies appear.
Note: For strains that are not naturally competent, electroporation may be required.[18][19][20]
Protocol 2: Quantification of this compound by HPLC
Materials:
-
Cell-free culture supernatant
-
Chloroform and Methanol
-
HPLC system with a C18 column and UV detector
-
Acetonitrile, water, and trifluoroacetic acid (TFA)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Centrifuge the B. subtilis culture to pellet the cells.
-
Collect the supernatant.
-
Extract the this compound from the supernatant using a 2:1 mixture of chloroform:methanol.
-
Evaporate the organic solvent to dryness.
-
Resuspend the dried extract in a known volume of methanol.[12]
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Run the standards on the HPLC to generate a standard curve of peak area versus concentration.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.[1]
-
Visualizations
Caption: Overview of the this compound biosynthesis pathway in Bacillus subtilis.
Caption: Key transcriptional regulation of the srfA operon for this compound synthesis.
Caption: General experimental workflow for enhancing this compound production.
References
- 1. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of this compound production by Bacillus subtilis isolate BS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving this compound Production in Bacillus subtilis 168 by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving this compound Production in Bacillus subtilis 168 by Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational strain improvement for this compound production: enhancing the yield and generating novel structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Preparation and analysis of this compound using high-performance liquid chromatography [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of this compound production by Bacillus subtilis HSO121 through Plackett-Burman and response surface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abdel-mawgoud.com [abdel-mawgoud.com]
- 17. Enhancement of this compound yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. [PDF] Protocol for the Transformation of Bacillus Subtilis through Inducing Natural Competence | Semantic Scholar [semanticscholar.org]
- 20. Transformation of heterolous DNA in Bacillus subtilis [protocols.io]
Technical Support Center: Overcoming Low Yields in Recombinant Surfactin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in recombinant surfactin production.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal this compound yields and offers targeted solutions.
Problem 1: Low or No this compound Production
Possible Causes:
-
Inactive or Missing Sfp Gene: The sfp gene encodes the phosphopantetheinyl transferase (PPTase) required to activate the this compound synthetase (SrfA) complex. Some common lab strains, like Bacillus subtilis 168, have a frameshift mutation in this gene, rendering them incapable of producing this compound.[1][2]
-
Inefficient Promoter for srfA Operon: The native promoter of the large srfA operon (PsrfA) may not be strong enough or may be tightly regulated, leading to low transcription levels.[3]
-
Suboptimal Culture Conditions: The composition of the fermentation medium, pH, temperature, and aeration can significantly impact cell growth and this compound synthesis.[3][4][5]
Suggested Solutions:
-
Verify and Restore Sfp Activity:
-
Sequence the sfp gene in your host strain to check for mutations.
-
Integrate a functional copy of the sfp gene into the genome of a non-producing strain like B. subtilis 168. This has been shown to restore this compound production to levels around 0.4 g/L.[1]
-
-
Promoter Engineering:
-
Replace the native PsrfA promoter with a stronger constitutive or inducible promoter. However, caution is advised as some strong constitutive promoters have paradoxically led to a significant decrease in this compound production.[2] A more successful approach has been to optimize the native regulatory elements.
-
-
Medium and Fermentation Optimization:
-
Carbon Source: Glucose is a commonly preferred carbon source. Concentrations around 40 g/L have been found to be effective, while higher concentrations can lead to inhibitory by-product accumulation.[3]
-
Nitrogen Source: Supplementing with amino acids, particularly L-leucine and L-aspartic acid, can significantly boost yields.[6]
-
Metal Ions: The addition of metal ions like Fe2+ and Mn2+ is crucial. For instance, adding 0.01 mM Mn2+ increased this compound yield from 0.33 to 2.6 g/L in one study.[3]
-
Fed-batch Fermentation: Employing a fed-batch strategy can significantly improve titers. One study achieved a this compound titer of 3.89 g/L after 36 hours of fed-batch fermentation.[2]
-
Problem 2: Low Yield Due to Precursor Limitation
Possible Causes:
-
Insufficient Supply of Fatty Acid Precursors: The biosynthesis of this compound requires a steady supply of β-hydroxy fatty acids, which can be a rate-limiting step.[7][8][9]
-
Competition for Amino Acid Precursors: The seven amino acids that form the this compound peptide ring are also essential for primary metabolism and protein synthesis, creating competition for these building blocks.[10]
Suggested Solutions:
-
Metabolic Engineering of Fatty Acid Pathways:
-
Block Competing Pathways: Inactivate genes involved in pathways that compete for fatty acid precursors, such as pps (plipastatin synthesis) and pks (polyketide synthesis).[8][9]
-
Overexpress Key Enzymes: Overexpressing enzymes like the plant-derived medium-chain acyl-carrier protein (ACP) thioesterase (BTE) can increase the availability of specific fatty acid chains, such as nC14, and improve the overall this compound titer by up to 34%.[8][9]
-
-
Enhance Amino Acid Supply:
-
Supplement the culture medium with the constituent amino acids of this compound, especially branched-chain amino acids like leucine.
-
Engineer the metabolic pathways for the biosynthesis of these amino acids to increase their intracellular pools.[10]
-
Problem 3: Product Toxicity and Inefficient Secretion
Possible Causes:
-
This compound Toxicity: this compound is a powerful surfactant and can be toxic to the producing cells at high concentrations, leading to membrane disruption and growth inhibition.[10]
-
Inefficient Efflux: The natural secretion machinery of the host may not be sufficient to export the high levels of this compound being produced, leading to intracellular accumulation and toxicity.[11][12]
Suggested Solutions:
-
Enhance Efflux Systems:
-
Improve Cellular Tolerance:
-
Overexpress proteins associated with self-resistance to this compound. This strategy has been shown to increase this compound titer by 8.5-fold in one study.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting yield for recombinant this compound in a laboratory setting?
A1: For a non-producing strain like B. subtilis 168, after the introduction of a functional sfp gene, initial yields can be around 0.4 g/L.[1] Wild-type producing strains can have varying initial yields, often in the range of 0.3 to 1 g/L depending on the strain and culture conditions.[2][3]
Q2: How can I quickly screen for improved this compound production in my mutant library?
A2: A CPC-BTB (cetylpyridinium chloride-bromothymol blue) colorimetric assay can be used for rapid, high-throughput screening of this compound content in fermentation broths. This method is faster and less expensive than HPLC for initial screening purposes.[4]
Q3: My plasmid for expressing this compound-related genes is unstable. What can I do?
A3: Plasmid instability can be a significant issue, especially in continuous culture or during scale-up.[13] Consider the following:
-
Genomic Integration: Integrate the expression cassettes into the host chromosome to ensure stable maintenance without the need for antibiotic selection pressure.
-
Use of Stable Plasmids: If using plasmids, select vectors with robust replication origins and partitioning systems.
-
Reduce Metabolic Burden: High-level expression of heterologous genes can cause metabolic burden and lead to plasmid loss.[14] Use inducible promoters to separate the growth phase from the production phase.
Q4: Which host organism is best for recombinant this compound production?
A4: Bacillus subtilis is the most commonly used and well-characterized host for this compound production due to it being the native producer and its GRAS (Generally Recognized as Safe) status.[2] However, other Bacillus species like B. amyloliquefaciens are also being explored. Genome-reduced strains of B. amyloliquefaciens have shown improved growth rates and a 9.7% increase in this compound yield compared to the parent strain.[3]
Q5: Can I change the type of this compound isoform produced?
A5: Yes, the isoform profile of this compound, which is determined by the length and branching of the fatty acid chain, can be modified through metabolic engineering. By overexpressing specific thioesterases, such as BTE from Umbellularia californica, the proportion of nC14-surfactin was increased 6.4-fold.[8][9]
Quantitative Data Summary
Table 1: Impact of Genetic Engineering Strategies on this compound Yield
| Genetic Modification Strategy | Host Strain | Improvement in this compound Yield | Reference |
| Integration of functional sfp gene | B. subtilis 168 | 0.4 g/L (from zero) | [1] |
| Deletion of competing pathways (biofilm, NRPS/PKS) | B. subtilis 168 | 3.3-fold increase | [1] |
| Overexpression of self-resistance proteins | B. subtilis 168 | 8.5-fold increase | [1] |
| Engineering of branched-chain fatty acid supply | B. subtilis 168 | 20.3-fold increase (up to 8.5 g/L) | [1] |
| Overexpression of thioesterase (BTE) | B. subtilis 168 | 34% increase in titer | [8][9] |
| Overexpression of efflux pump YerP (SwrC) | B. subtilis | 145% increase | [10] |
| Overexpression of transporter YfiS | B. subtilis 168 | 37.4% increase (to 1060.7 mg/L) | [2] |
| Knockout of global regulator CodY | B. subtilis 168 | Increase to 1601.8 mg/L | [2] |
Table 2: Effect of Fermentation Conditions on this compound Yield
| Parameter Optimized | Strain | Change in Condition | Resulting this compound Yield | Reference |
| Metal Ion Addition | B. subtilis | Addition of 0.01 mM Mn2+ | 2.6 g/L (from 0.33 g/L) | [3] |
| Fed-batch Fermentation | Engineered B. subtilis 168 | 36-hour fed-batch | 3.89 g/L | [2] |
| Medium Optimization (RSM) | B. velezensis BsC5 | Optimized medium components | 8.37 g/L (2.21-fold increase) | [6] |
| Foam Reflux Fermentation | B. subtilis YPS-32 | 5 L fermenter with foam reflux | 2.39 g/L (2.96-fold higher than initial) | [4] |
Experimental Protocols
Protocol 1: Sfp Gene Integration into B. subtilis 168
-
Vector Construction: Amplify the full, functional sfp gene from a wild-type this compound-producing B. subtilis strain. Clone this gene into an integration vector with flanking regions homologous to the desired integration site in the B. subtilis 168 genome (e.g., the amyE locus). Include a selectable marker, such as an antibiotic resistance gene.
-
Transformation: Transform the constructed plasmid into competent B. subtilis 168 cells using standard protocols (e.g., protoplast transformation or natural competence induction).
-
Selection and Verification: Select for transformants on media containing the appropriate antibiotic. Screen for double-crossover events, which indicate successful integration into the genome. Verify the integration by PCR and sequencing of the target locus.
-
Phenotypic Confirmation: Culture the engineered strain in a suitable production medium and analyze the supernatant for this compound production using methods like HPLC or the CPC-BTB assay.
Protocol 2: Overexpression of the YfiS Efflux Pump
-
Gene Amplification and Cloning: Amplify the yfiS gene from the genomic DNA of B. subtilis 168.
-
Expression Cassette Construction: Clone the amplified yfiS gene under the control of a strong promoter into an appropriate expression vector or an integration vector for chromosomal insertion.
-
Host Strain Transformation: Introduce the expression cassette into the desired B. subtilis production strain.
-
Cultivation and Analysis: Ferment the recombinant strain under optimal conditions.
-
Yield Quantification: Measure the this compound concentration in the culture supernatant and compare it to the parent strain to determine the effect of yfiS overexpression. In one study, this led to a this compound titer of 1060.7 ± 89.4 mg/L.[2]
Visualizations
Caption: Simplified pathway for this compound biosynthesis.
References
- 1. Systematically engineering the biosynthesis of a green biosurfactant this compound by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving this compound Production in Bacillus subtilis 168 by Metabolic Engineering [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of this compound yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing this compound yield in Bacillus velezensis BN to enhance biocontrol efficacy and rhizosphere colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic engineering of the precursor supply pathway for the overproduction of the nC14-surfactin isoform with promising MEOR applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Research advances in the identification of regulatory mechanisms of this compound production by Bacillus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Plasmid instability in an industrial strain of Bacillus subtilis grown in chemostat culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Technical Support Center: Quantification of Surfactin Isoforms
Welcome to the technical support center for the quantification of surfactin isoforms. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of this compound isoform analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound isoforms?
A1: The primary challenges in accurately quantifying this compound isoforms stem from their structural similarity. Isoforms differ subtly in the fatty acid chain length (typically C13-C15) and amino acid composition of the peptide ring.[1][2] These slight variations make their separation and individual quantification difficult, often leading to co-elution in chromatographic methods and overlapping signals in mass spectrometry. Furthermore, the complex matrix of fermentation broths can interfere with analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[3][4]
Q2: Which analytical technique is most suitable for this compound isoform quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most powerful and widely used technique for the sensitive and specific quantification of this compound isoforms.[5][6] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the specificity to resolve and accurately quantify closely related isoforms.[7] Gas chromatography-mass spectrometry (GC-MS) has also been employed, but it requires hydrolysis and derivatization of the this compound molecules prior to analysis.[8]
Q3: How can I improve the separation of this compound isoforms in my HPLC/LC-MS analysis?
A3: To enhance the separation of this compound isoforms, consider the following:
-
Column Choice: A C18 reversed-phase column is most commonly used and effective.[2][9]
-
Mobile Phase Optimization: A gradient elution using acetonitrile and water with an additive like formic acid or trifluoroacetic acid (TFA) is typically employed.[2][10][11] Fine-tuning the gradient slope and solvent composition can significantly improve resolution. Adding 0.05% TFA to the mobile phase can suppress the dissociation of the free carboxyl groups in this compound, leading to better peak shapes and separation.[11]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact separation efficiency.
Q4: What are "matrix effects" and how can I minimize them in my LC-MS analysis?
A4: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[3] In this compound analysis from fermentation broth, residual media components, salts, and other metabolites can cause either ion suppression (reduced signal) or ion enhancement (increased signal), leading to inaccurate quantification.[3][4] To minimize matrix effects:
-
Effective Sample Preparation: Thoroughly purify your sample to remove interfering substances. Acid precipitation followed by solid-phase extraction (SPE) is a common and effective strategy.
-
Use of an Internal Standard: A stable isotope-labeled this compound isoform would be an ideal internal standard to compensate for matrix effects. If unavailable, a structurally similar compound that is not present in the sample can be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Chromatographic Separation: Optimize your chromatography to separate the this compound isoforms from as many matrix components as possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound isoforms.
Problem 1: Low or No Recovery of this compound After Extraction
| Possible Cause | Recommended Solution |
| Incomplete cell lysis | Ensure complete cell removal from the fermentation broth by centrifugation at a sufficient speed and duration (e.g., 8000 rpm for 10 minutes).[12] |
| Inefficient acid precipitation | Adjust the pH of the supernatant to 2.0 with a strong acid like HCl and allow it to precipitate overnight at 4°C to ensure complete precipitation of this compound.[12] |
| Inappropriate solvent for extraction | After precipitation, use methanol to dissolve the this compound pellet.[9][12] Other solvents like ethyl acetate can also be effective.[13] |
| Loss of this compound during solvent evaporation | Use a rotary evaporator under reduced pressure to gently remove the extraction solvent. Avoid excessive heat. |
Problem 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Recommended Solution |
| Suboptimal mobile phase pH | The addition of an acid like formic acid or TFA (e.g., 0.1% v/v) to the mobile phase can improve peak shape by protonating the acidic residues of this compound.[5][6] |
| Column overload | Inject a smaller volume of your sample or dilute the sample before injection. |
| Inappropriate gradient elution | Optimize the gradient profile. A shallower gradient can often improve the resolution of closely eluting isoforms. |
| Column contamination or degradation | Flush the column with a strong solvent mixture (e.g., 100% acetonitrile or methanol) or replace the column if performance does not improve. |
Problem 3: Low Signal Intensity or High Background Noise in Mass Spectrometry
| Possible Cause | Recommended Solution |
| Ion suppression due to matrix effects | Implement the strategies mentioned in FAQ Q4, such as improved sample cleanup, use of an internal standard, and sample dilution. |
| Suboptimal MS source parameters | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flow rates, to maximize the signal for this compound isoforms. |
| Incorrect selection of precursor and product ions for MRM | Perform a product ion scan for each this compound isoform to identify the most intense and specific fragment ions for quantification in multiple reaction monitoring (MRM) mode. |
| Contamination of the mass spectrometer | If high background noise is observed across the mass range, the instrument may require cleaning. |
Quantitative Data Summary
The relative abundance of this compound isoforms can vary significantly depending on the producing bacterial strain and fermentation conditions. Below are tables summarizing quantitative data from different studies.
Table 1: Mole Fractions of this compound Isoforms from Bacillus subtilis HSO 121 [8]
| Fatty Acid Chain | Mole Fraction (%) |
| n-C12 | 0.32 |
| iso-C13 | 4.89 |
| anteiso-C13 | 6.27 |
| iso-C14 | 23.05 |
| n-C14 | 8.95 |
| iso-C15 | 17.69 |
| anteiso-C15 | 38.69 |
| iso-C16 | 0.07 |
| n-C16 | 0.07 |
Table 2: Relative Amounts of this compound Isoforms from Bacillus subtilis SZMC 6179J [14]
| Fatty Acid Chain Length | Relative Amount (%) |
| C12 | < 1 |
| C13 | ~ 5 |
| C14 | ~ 30 |
| C15 | ~ 45 |
| C16 | ~ 12 |
| C17 | ~ 5 |
| C18 | ~ 2 |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol is based on the widely used acid precipitation and solvent extraction method.[9][12]
-
Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 10 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 using 6 M HCl.
-
Overnight Incubation: Store the acidified supernatant at 4°C overnight to allow for complete precipitation of the this compound.
-
Pellet Collection: Centrifuge the mixture at 8,000 x g for 10 minutes to collect the this compound precipitate. Discard the supernatant.
-
Drying: Allow the pellet to air-dry at room temperature.
-
Solvent Extraction: Add methanol to the dried pellet to dissolve the this compound.
-
Filtration: Filter the methanol extract through a 0.22 µm syringe filter to remove any remaining particulates.
-
Solvent Evaporation: Evaporate the methanol using a rotary evaporator to obtain the crude this compound extract.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile/water mixture) for LC-MS analysis.
Protocol 2: LC-MS/MS Quantification of this compound Isoforms
This protocol provides a general framework for the quantification of this compound isoforms using LC-MS/MS.[5][6]
-
Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
-
MRM Transitions: Determine the specific precursor ion ([M+H]⁺) for each isoform and select the most abundant and specific product ions for quantification and confirmation.
-
Visualizations
Caption: Experimental workflow for this compound isoform quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and ultra‐high‐performance liquid chromatography coupled with high‐resolution mass spectrometry characterization of biosurfactants, including a new this compound, isolated from oil‐contaminated environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS and Transcriptome Analysis of Lipopeptide Biosynthesis by Bacillus velezensis CMT-6 Responding to Dissolved Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A simple and effective isocratic HPLC method for fast identification and quantification of this compound | Semantic Scholar [semanticscholar.org]
- 8. Quantitative analyses of the isoforms of this compound produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Online Detection of this compound Isomers Based on HPLC-MSn Analyses and Their Inhibitory Effects on the Overproduction of Nitric Oxide and the Release of TNF-α and IL-6 in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving this compound Production in Bacillus subtilis 168 by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Prevent Surfactin Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of surfactin degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is the hydrolysis of its cyclic structure. This compound is a cyclic lipopeptide containing a lactone (ester) bond and seven peptide bonds. Cleavage of either the lactone bond or one of the peptide bonds results in the formation of a linear, and often less active, form of the molecule. This hydrolysis can be accelerated by factors such as improper pH, high temperatures, and the presence of certain enzymes.
Q2: What are the optimal temperature and pH conditions for storing this compound?
A2: For long-term stability, this compound should be stored at refrigerated temperatures, typically between 2-8°C. This compound exhibits good stability over a wide pH range, generally from 6.0 to 9.0.[1] However, extreme pH conditions (highly acidic or alkaline) can significantly accelerate the hydrolysis of the lactone and peptide bonds. For aqueous solutions, maintaining a pH around 7.0 is advisable.
Q3: Can freeze-thaw cycles affect the stability of my this compound samples?
A3: Yes, repeated freeze-thaw cycles can negatively impact the stability of this compound solutions. These cycles can lead to changes in the physical state of the solution, potentially causing aggregation or precipitation of this compound molecules. It is recommended to aliquot this compound solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Q4: I've observed a loss of activity in my this compound sample. How can I confirm if it has degraded?
A4: A loss of biological activity, such as reduced surfactant properties or decreased antimicrobial efficacy, is a strong indicator of degradation. To confirm this chemically, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC). A typical method involves reverse-phase HPLC, where the appearance of new peaks with different retention times from the standard cyclic this compound suggests the presence of degradation products, such as the linearized form.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of surface tension reduction activity | Hydrolysis of the cyclic this compound to its linear form. | 1. Verify Storage Conditions: Ensure the sample has been stored at 2-8°C and at a neutral pH.2. Analytical Confirmation: Perform HPLC analysis to check for the presence of degradation products.3. Future Prevention: For new samples, dissolve in a buffer at pH 7.0 and store in aliquots at 2-8°C or consider lyophilization for long-term storage. |
| Precipitation or cloudiness in this compound solution | - pH-dependent aggregation.- Repeated freeze-thaw cycles. | 1. Check pH: this compound's solubility can be affected by pH. Ensure the pH of your solution is within the optimal range (6.0-9.0).[1]2. Avoid Freeze-Thaw: Aliquot stock solutions to minimize freeze-thaw cycles.3. Solubilization: Gentle warming and vortexing may help redissolve the precipitate if degradation has not occurred. |
| Inconsistent experimental results | - Inaccurate initial concentration due to degradation.- Contamination with this compound-degrading microbes. | 1. Quantify this compound: Use HPLC to accurately determine the concentration of active, cyclic this compound before each experiment.2. Ensure Sterility: Work in aseptic conditions and use sterile solvents and containers to prevent microbial contamination. Consider filter-sterilizing this compound solutions. |
Data on this compound Stability
Table 1: Influence of pH and Temperature on this compound Stability
| Parameter | Condition | Observation | Reference |
| pH | 6.0 - 9.0 | High stability | [1] |
| < 6.0 or > 9.0 | Increased rate of hydrolysis | [2] | |
| Temperature | 2-8 °C | Recommended for long-term storage | [3] |
| 100 °C for 1 hour | No significant loss of surface activity | [4] | |
| 121 °C (autoclaving) for 10 min | No reduction in surface activity | [4] |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound
This protocol is designed to assess the stability of a this compound formulation under stressed conditions to predict its shelf life.
-
Sample Preparation: Prepare your this compound formulation at the desired concentration in the intended buffer system. Aliquot the sample into multiple sealed, sterile vials.
-
Storage Conditions:
-
Place a set of vials in a stability chamber at an elevated temperature, for example, 40°C ± 2°C with 75% ± 5% relative humidity.[5]
-
Store a control set of vials at the recommended long-term storage condition (e.g., 5°C ± 3°C).
-
-
Time Points: Withdraw vials from both storage conditions at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change, precipitation, or cloudiness.
-
pH: Measure the pH of the solution.
-
Purity and Degradation Products: Use a validated HPLC method to quantify the remaining percentage of cyclic this compound and the formation of degradation products.
-
Activity: Perform a functional assay to measure the surface tension reduction or a relevant biological activity.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition. This data can be used to model the degradation kinetics and estimate the shelf life at the recommended storage temperature.
Protocol for HPLC Analysis of this compound and its Degradation Products
This method can be used to separate and quantify cyclic this compound from its linear degradation products.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used. A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-30% Acetonitrile
-
35-40 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The cyclic this compound will have a characteristic retention time. The appearance of earlier eluting peaks often corresponds to the more polar, linear degradation products. Peak areas can be used for quantification against a standard curve.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for an accelerated stability study of this compound.
Caption: Troubleshooting decision tree for loss of this compound activity.
References
- 1. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound structures at interfaces and in solution: the effect of pH and cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. abdel-mawgoud.com [abdel-mawgoud.com]
- 5. ijpsonline.com [ijpsonline.com]
Validation & Comparative
Comparative Antimicrobial Efficacy of Surfactin Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of surfactin isoforms is critical for harnessing their full therapeutic potential. This guide provides a comparative analysis of the antimicrobial efficacy of different this compound isoforms, supported by experimental data and detailed methodologies.
This compound, a potent cyclic lipopeptide produced by various Bacillus species, has garnered significant attention for its broad-spectrum antimicrobial properties. It is not a single compound but a family of isoforms, primarily differing in the length of their β-hydroxy fatty acid chain, typically ranging from 13 to 16 carbon atoms (C13-C16). This structural variation significantly influences their biological activity, including their efficacy against pathogenic microbes.
Data Summary: Antimicrobial Potency of this compound Isoforms
The antimicrobial activity of this compound is intrinsically linked to the hydrophobicity of its fatty acid chain; a longer chain generally correlates with greater potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different this compound preparations against a range of microorganisms, illustrating the superior efficacy of isoforms with longer fatty acid tails.
| This compound Preparation | Microorganism | Gram Stain | MIC (mg/L) | Reference |
| Purified C14 this compound | Micrococcus flavus | Gram-positive | 30 | [1] |
| Purified C15 this compound | Micrococcus flavus | Gram-positive | 15 | [1] |
| Purified C16 this compound | Micrococcus flavus | Gram-positive | 1.88 | [1] |
| Purified C14 this compound | Escherichia coli | Gram-negative | 30 | [1] |
| Purified C15 this compound | Escherichia coli | Gram-negative | 15 | [1] |
| Purified C16 this compound | Escherichia coli | Gram-negative | 1.88 | [1] |
| Unfractionated this compound | Staphylococcus aureus | Gram-positive | 512 - 1024 | [2] |
| Unfractionated this compound | Staphylococcus aureus | Gram-positive | 200 | [3] |
| Unfractionated this compound | Shigella dysenteriae | Gram-negative | 150 | [3] |
| C15-Surfactin | Candida albicans (Yeast) | N/A | >100 | |
| C15-Surfactin + Ketoconazole | Candida albicans (Yeast) | N/A | 6.25 |
Note: C15-surfactin demonstrates significant synergistic antifungal activity with ketoconazole, reducing its effective concentration.
Mechanism of Action
This compound exerts its antimicrobial effect primarily by disrupting the integrity of microbial cell membranes. The amphiphilic nature of the molecule allows the hydrophobic fatty acid tail to insert into the phospholipid bilayer, while the hydrophilic peptide ring remains at the surface. This insertion disrupts membrane fluidity and leads to the formation of pores or ion channels, causing leakage of essential cellular components and ultimately leading to cell lysis. The increased hydrophobicity of longer fatty acid chains (e.g., C15 and C16) enhances their ability to penetrate and destabilize the lipid bilayer, explaining their heightened antimicrobial efficacy.[1]
Caption: Mechanism of this compound-induced membrane disruption.
Experimental Protocols
The following section details the methodologies commonly employed for evaluating the antimicrobial efficacy of this compound isoforms.
Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is the standard method for quantifying the antimicrobial potency of a compound.[2][4]
-
Preparation of this compound Solutions:
-
Prepare a stock solution of each purified this compound isoform (e.g., C13, C14, C15) in a suitable solvent (e.g., dimethyl sulfoxide or methanol).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.
-
Include positive controls (microorganism in broth without this compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the this compound isoform that completely inhibits visible growth of the microorganism.
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Plate Preparation:
-
Prepare a lawn of the test microorganism by evenly spreading a standardized inoculum (0.5 McFarland) onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Aseptically create wells (typically 6-8 mm in diameter) in the agar.
-
-
Application and Incubation:
-
Add a fixed volume (e.g., 100 µL) of a known concentration of each this compound isoform solution into separate wells.
-
Incubate the plates under appropriate conditions.
-
-
Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone of inhibition indicates greater antimicrobial activity.
-
Experimental Workflow
The logical flow for a comparative study of this compound isoform efficacy is outlined below.
Caption: Workflow for validating this compound isoform efficacy.
References
- 1. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
Surfactin vs. Synthetic Surfactants: A Comparative Guide for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of industrial surfactants is undergoing a significant shift, with a growing emphasis on sustainable and biocompatible alternatives to traditional synthetic options. Among the most promising of these bio-based molecules is surfactin, a cyclic lipopeptide produced by Bacillus subtilis. This guide provides an objective comparison of the performance of this compound against common synthetic surfactants, supported by experimental data, to aid in the selection of the most appropriate surface-active agent for various industrial applications.
Executive Summary
This compound consistently demonstrates superior performance in critical surface activity parameters, such as a lower critical micelle concentration (CMC) and the ability to significantly reduce surface tension at very low concentrations.[1][2][3] While synthetic surfactants have historically dominated the market due to their low cost and wide availability, this compound offers compelling advantages in terms of biodegradability, low toxicity, and effectiveness in a wide range of environmental conditions.[4][5][6] However, the widespread adoption of this compound is currently hindered by its higher production costs and lower yields compared to synthetic manufacturing processes.[7]
Performance Comparison: this compound vs. Synthetic Surfactants
The following tables summarize the key performance indicators of this compound in comparison to widely used synthetic surfactants like Sodium Dodecyl Sulfate (SDS), Sodium Laureth Sulfate (SLES), and Triton X-100.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension Reduction
| Surfactant | Type | Critical Micelle Concentration (CMC) | Minimum Surface Tension (mN/m) |
| This compound | Biosurfactant (Lipopeptide) | 14 - 52 mg/L | ~27 - 29 mN/m |
| Sodium Dodecyl Sulfate (SDS) | Anionic Synthetic | ~2,393 mg/L (8.3 mM) | ~38 mN/m |
| Sodium Laureth Sulfate (SLES) | Anionic Synthetic | Varies (typically higher than SDS) | ~30 - 40 mN/m |
| Triton X-100 | Non-ionic Synthetic | ~124 - 186 mg/L (0.2 - 0.3 mM) | ~30 mN/m |
Note: CMC values can vary depending on factors such as temperature, pH, and the presence of electrolytes.[8][9]
Table 2: Emulsification, Foaming, and Detergency
| Performance Metric | This compound | Synthetic Surfactants (Typical Values) |
| Emulsification Index (E24) | High emulsifying activity against various oils.[2] | Varies significantly with the type of surfactant and oil. |
| Foaming Ability | Exhibits good foaming ability.[4][5] | Anionic surfactants like SDS are known for high foam production. |
| Foam Stability | Can produce stable foams. | Varies; can be enhanced with stabilizers.[10][11] |
| Detergency (Oil Removal) | Reported removal rate of 77.36% for engine oil stains.[4] | Generally effective, with performance depending on the specific formulation and stain. |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. Below are outlines of standard experimental protocols.
Determination of Critical Micelle Concentration (CMC)
The CMC is determined by measuring the surface tension of a series of surfactant solutions with increasing concentrations.
Emulsification Index (E24) Assay
This method assesses the ability of a surfactant to form and stabilize an emulsion.
Foam Stability Test
This protocol measures the stability of foam generated by a surfactant solution.
Detergency Evaluation
This experiment quantifies the cleaning efficiency of a surfactant.
Industrial Applications and Considerations
The choice between this compound and synthetic surfactants depends heavily on the specific application and desired product characteristics.
-
Cosmetics and Personal Care: this compound's low skin irritation potential makes it an excellent candidate for gentle cleansers, shampoos, and other personal care products.[1][4][5]
-
Pharmaceuticals and Drug Delivery: The biocompatibility and unique membrane-interacting properties of this compound are being explored for drug delivery systems and as antimicrobial agents.
-
Bioremediation: this compound has shown high efficiency in the bioremediation of oil-contaminated sites, outperforming some synthetic surfactants in enhancing the biodegradation of hydrocarbons.[6][12]
-
Detergents: While synthetic surfactants are the workhorses of the detergent industry, this compound's effectiveness at low concentrations and its eco-friendly profile present a compelling case for its inclusion in "green" cleaning formulations.[4][5]
Conclusion
This compound presents a high-performance, sustainable alternative to synthetic surfactants across a multitude of industrial applications. Its superior surface activity, coupled with its favorable environmental and safety profile, positions it as a key ingredient for the next generation of consumer and industrial products. While economic hurdles related to production remain, ongoing research into optimizing fermentation processes and utilizing low-cost substrates is expected to enhance its commercial viability. For researchers and developers, the compelling performance data warrants a thorough evaluation of this compound as a potent and responsible choice in surfactant technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low‐Toxic and Nonirritant Biosurfactant this compound and its Performances in Detergent Formulations [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Experimental Study of SDS Foam Stability in the Presence of Silica Nanoparticle [jchpe.ut.ac.ir]
- 11. jchpe.ut.ac.ir [jchpe.ut.ac.ir]
- 12. Comparison of synthetic surfactants and biosurfactants in enhancing biodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Surfactin Production in Bacillus Strains
For Researchers, Scientists, and Drug Development Professionals
Surfactin, a potent cyclic lipopeptide biosurfactant produced by various Bacillus species, has garnered significant attention in the pharmaceutical and biotechnological industries for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties. The efficiency of this compound production, however, varies considerably among different Bacillus strains. This guide provides an objective comparison of this compound production across several Bacillus strains, supported by experimental data, detailed methodologies, and visual representations of the underlying regulatory mechanisms.
Quantitative Comparison of this compound Production
The yield of this compound is a critical parameter for its commercial viability. The following table summarizes the this compound production from various wild-type and engineered Bacillus strains as reported in the scientific literature.
| Bacillus Strain | This compound Yield (mg/L) | Reference |
| Bacillus subtilis IRB2-A1 | 1444.1 | [1] |
| Bacillus subtilis JABs24 | 1147.03 | [2] |
| Bacillus subtilis DSM 10T | up to 1100 | [2] |
| Bacillus subtilis 168 (engineered) | 1601.8 | [3] |
| Bacillus subtilis SOPC5 | 1320 | [4] |
| Bacillus velezensis BS-37 (engineered in B. subtilis 168) | 2203 | [5] |
| Bacillus velezensis strain SZMC 24995 | ~7 | [6] |
| Bacillus atrophaeus strain SZMC 24978 | <5 | [6] |
| Bacillus cereus strain SZMC 24994 | ~6.5 | [6] |
| Bacillus pumilus strain SZMC 24987 | ~5.5 | [6] |
| Bacillus licheniformis F2.2 | 0.58 | [7] |
Experimental Protocols
Accurate quantification of this compound is paramount for comparative studies. The following is a generalized protocol synthesized from various methodologies for the extraction and quantification of this compound from Bacillus cultures.
Sample Preparation and this compound Extraction
This initial step involves separating the this compound from the bacterial cells and culture medium.
-
Centrifugation: Culture broth is centrifuged (e.g., at 8,000-10,000 x g for 15-20 minutes at 4°C) to pellet the bacterial cells. The supernatant, which contains the secreted this compound, is collected.
-
Acid Precipitation: The pH of the cell-free supernatant is adjusted to 2.0 using a strong acid (e.g., 6N HCl). This protonates the carboxyl group of the glutamic acid residue in this compound, making it insoluble. The supernatant is then incubated at 4°C overnight to allow for complete precipitation.
-
Harvesting the Precipitate: The precipitated this compound is collected by centrifugation (e.g., at 8,000-10,000 x g for 15-20 minutes at 4°C). The supernatant is discarded.
-
Extraction: The crude this compound pellet is redissolved in a small volume of an appropriate solvent, typically methanol or a mixture of acetonitrile and water. The pH may be adjusted to neutral or slightly alkaline to aid dissolution. The solution is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound isoforms.
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, often with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 85:15:0.1 acetonitrile:water:TFA).[8]
-
Detection: this compound is detected using a UV detector, typically at a wavelength of 205 or 210 nm.[3][8]
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated using purified this compound standards of known concentrations.[3][8]
Quantification and Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more sensitive and specific method for both quantifying and identifying different this compound isoforms.
-
LC System: Similar to HPLC, a C18 reversed-phase column is used for separation.
-
Mass Spectrometer: The eluent from the LC column is introduced into an electrospray ionization (ESI) source of a mass spectrometer.
-
Detection: The mass spectrometer is operated in selective ion monitoring (SIM) mode to detect the specific mass-to-charge ratios (m/z) of the different this compound congeners.
-
Quantification: Quantification is achieved by comparing the peak areas of the sample's extracted ion chromatograms to those of a standard curve. This method allows for the simultaneous quantification of multiple this compound isoforms.
Visualizing Experimental and Regulatory Processes
To provide a clearer understanding of the experimental workflow and the complex regulatory networks governing this compound production, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized experimental workflow for the comparison of this compound production.
Caption: Key signaling pathways regulating this compound synthesis in Bacillus subtilis.
Signaling Pathways in this compound Production
The synthesis of this compound in Bacillus subtilis is a tightly regulated process, primarily controlled by a quorum-sensing system and influenced by global nutritional signals.
The ComP-ComA Two-Component System
At the heart of this compound regulation is the ComP-ComA two-component signal transduction system, which is activated by the ComX pheromone.[9] As the bacterial population density increases, the extracellular concentration of ComX also rises.[9] Once a threshold concentration is reached, ComX binds to and activates the membrane-bound sensor histidine kinase, ComP.[9] Activated ComP then phosphorylates the response regulator, ComA.[9] Phosphorylated ComA (ComA-P) acts as a transcription factor, binding to the promoter of the srfA operon and initiating the transcription of the genes necessary for this compound synthesis.[9]
Global Regulatory Influences
Nutrient availability also plays a crucial role in the regulation of this compound production. The global transcriptional regulator CodY, when activated by high concentrations of branched-chain amino acids and GTP (indicating nutrient-rich conditions), acts as a repressor.[10] CodY directly binds to the promoter region of the srfA operon, inhibiting its transcription.[11] This ensures that the energetically expensive process of this compound production is curtailed when nutrients are abundant and becomes derepressed under nutrient-limiting conditions.[10]
This interplay between quorum sensing and global nutritional signals allows Bacillus to fine-tune the production of this compound in response to both its population density and its surrounding environment. Understanding these regulatory networks is essential for the rational design of strategies to enhance this compound yields in industrial fermentation processes.
References
- 1. A sensitive method for simultaneous quantitative determination of this compound and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound: A Quorum-Sensing Signal Molecule to Relieve CCR in Bacillus amyloliquefaciens [frontiersin.org]
- 7. The ComX Quorum Sensing Peptide of Bacillus subtilis Affects Biofilm Formation Negatively and Sporulation Positively - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and analysis of this compound using high-performance liquid chromatography [bio-protocol.org]
- 9. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. CodY is required for nutritional repression of Bacillus subtilis genetic competence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Surfactin Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of surfactin, a potent cyclic lipopeptide biosurfactant, accurate and reliable quantification is paramount. This guide provides a comprehensive comparison of various analytical methods for this compound quantification, offering insights into their principles, performance, and experimental protocols to aid in selecting the most suitable technique for your research needs.
This guide delves into the intricacies of established methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it explores the potential of immunoassays like ELISA for high-throughput screening.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | 5 - 100 mg/L[1] | 5 mg/L[1] | 7 mg/L[1] | Robust, widely available, good for routine analysis. | Lower sensitivity and specificity compared to MS methods. |
| LC-MS/MS | Separation by HPLC coupled with highly selective and sensitive mass spectrometric detection. | 0.20 - 10.0 mg/L | 0.374 mg/L | Not explicitly stated, but typically 3x LOD. | High sensitivity and specificity, allows for isoform identification. | Higher equipment cost and complexity. |
| HPTLC | Separation on a high-performance TLC plate, quantification by densitometry. | 30 - 600 ng/zone[2] | 16 ng/zone[2] | 47 ng/zone[2] | High sample throughput, cost-effective, simultaneous analysis of multiple samples. | Lower resolution than HPLC, manual sample application can introduce variability. |
| GC-MS | Analysis of volatile derivatives of this compound's constituent fatty acids and amino acids after hydrolysis. | Method dependent | Method dependent | Method dependent | Provides detailed information on fatty acid isoforms.[3] | Indirect method requiring extensive sample preparation (hydrolysis and derivatization). |
| ELISA | Immunoassay based on antigen-antibody recognition. | Not commercially available for this compound. | Not applicable. | Not applicable. | Potentially high throughput and sensitive for screening. | Lack of commercially available kits specific for this compound. |
Experimental Protocols: A Closer Look
Detailed and validated protocols are crucial for obtaining accurate and reproducible results. Below are summaries of typical experimental procedures for the key analytical methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A widely used method for the quantification of this compound involves reversed-phase HPLC with UV detection.
-
Sample Preparation: The fermentation broth is typically centrifuged to remove bacterial cells. The supernatant can be subjected to acid precipitation (adjusting pH to 2.0 with HCl) to precipitate this compound. The precipitate is then collected by centrifugation, dissolved in a suitable organic solvent like methanol, and filtered before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. A typical mobile phase is acetonitrile and 3.8 mM TFA in water (80:20, v/v).[1]
-
Flow Rate: Typically around 1.0 - 2.2 mL/min.[1]
-
Detection: UV detection is usually performed at a wavelength of 205 nm.[1]
-
-
Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and specific quantification, particularly in complex matrices, LC-MS/MS is the method of choice.
-
Sample Preparation: Similar to HPLC, sample preparation involves separation of the supernatant, followed by extraction. A common method is liquid-liquid extraction with a solvent like chloroform/methanol (2:1, v/v).[2] The organic extract is then evaporated and the residue is reconstituted in the initial mobile phase.
-
LC Conditions:
-
Column: A C18 column is typically employed.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to enhance ionization.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound isoforms are monitored for high selectivity.
-
-
Quantification: An internal standard is often used to improve accuracy. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for this compound quantification.
-
Sample Preparation: A threefold extraction of the cell-free broth with chloroform/methanol (2:1, v/v) is an effective method for sample preparation.[2]
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Mobile Phase: A two-step development can be employed for better separation. For instance, the first development with chloroform/methanol/water (65:25:4, v/v/v) followed by a second development with butanol/ethanol/0.1% acetic acid (1:4:1, v/v/v).[2]
-
-
Detection and Quantification: After development, the plate is dried, and the separated this compound bands are visualized under UV light or by staining. Quantification is performed by densitometry, measuring the intensity of the spots and comparing them to a calibration curve prepared with this compound standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an indirect method that provides detailed information about the fatty acid composition of this compound isoforms.
-
Sample Preparation: This method requires hydrolysis of the this compound sample to break it down into its constituent amino acids and fatty acids. The sample is typically hydrolyzed with a strong acid (e.g., 6M HCl) at an elevated temperature.[3] The resulting fatty acids are then derivatized (e.g., silylation) to make them volatile for GC analysis.[3]
-
GC-MS Conditions:
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the different fatty acid derivatives.
-
-
Quantification: The quantification of each isoform is achieved by comparing the peak areas of the derivatized fatty acids to those of standard fatty acids.
Visualizing the Workflow and Decision-Making Process
To further aid in understanding and selecting the appropriate analytical method, the following diagrams illustrate a typical experimental workflow and a decision-making guide.
Caption: A generalized experimental workflow for this compound quantification.
Caption: Decision tree for selecting a suitable this compound quantification method.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision that impacts the quality and reliability of research findings. While HPLC-UV offers a robust and accessible option for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity for demanding applications. HPTLC is a valuable tool for high-throughput screening, and GC-MS can be employed for detailed structural elucidation of isoforms. Although a dedicated commercial ELISA kit for this compound is not yet available, the potential for developing such an immunoassay exists, which could revolutionize high-throughput quantification in the future. By carefully considering the specific requirements of their study and the comparative data presented in this guide, researchers can confidently select the most appropriate method to achieve their scientific goals.
References
Surfactin's Synergistic Power: A Guide to Enhancing Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The mounting crisis of antibiotic resistance necessitates innovative strategies to restore the efficacy of existing antimicrobial agents. One promising avenue lies in the synergistic application of natural compounds with conventional antibiotics. Surfactin, a cyclic lipopeptide produced by Bacillus subtilis, has emerged as a potent sensitizing agent, capable of enhancing the activity of various antibiotics against multidrug-resistant pathogens. This guide provides a comprehensive comparison of studies on the synergistic effect of this compound, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and conventional antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction. The following tables summarize the key findings from various studies, showcasing the potential of this compound to lower the Minimum Inhibitory Concentration (MIC) of antibiotics against challenging bacterial strains.
Table 1: Synergistic Effect of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Bacterial Strain | This compound MIC (µg/mL) | Antibiotic MIC Alone (µg/mL) | Antibiotic MIC in Combination (µg/mL) | FICI | Fold Decrease in Antibiotic MIC | Reference |
| Ampicillin | SA 452 (Clinical Isolate) | 512 | >1024 | 8 | 0.133 | >128 | [1][2] |
| Ampicillin | ATCC 25923 | 512 | 32 | 16 | 0.5 | 2 | [1][2] |
| Oxacillin | SA 452 (Clinical Isolate) | 512 | >1024 | 16 | 0.156 | >64 | [1][2] |
| Oxacillin | ATCC 25923 | 512 | 0.5 | 0.125 | 0.25 | 4 | [1][2] |
| Gentamicin | SA 452 (Clinical Isolate) | 512 | 128 | 32 | 0.25 | 4 | [1][2] |
| Tetracycline | SA 452 (Clinical Isolate) | 512 | 256 | 2 | 0.133 | 128 | [1][2] |
| Tetracycline | ATCC 25923 | 512 | 4 | 0.25 | 0.188 | 16 | [1][2] |
Note: A recent study demonstrated that this compound exhibits significant synergistic effects with ampicillin, oxacillin, gentamicin, and tetracycline against MRSA strains isolated from patients with diabetic foot ulcers.[1][2] For the clinical isolate SA 452, the MICs of ampicillin and oxacillin were reduced by over 128- and 64-fold, respectively.[1] A substantial 128-fold decrease in the MIC of tetracycline was also observed against this strain.[1] In the standard ATCC 25923 strain, this compound in combination with ampicillin, oxacillin, and tetracycline also showed synergistic effects.[1] However, no synergistic or antagonistic relationship was observed for erythromycin and ciprofloxacin in this study.[1]
Table 2: Synergistic Effect of this compound against Escherichia coli
| Antibiotic | Bacterial Strain | Observation | Reference |
| Ciprofloxacin | Multidrug-resistant | Increased zone of inhibition (30 mm) compared to this compound (27 mm) or ciprofloxacin (18 mm) alone. | |
| Clarithromycin | Multidrug-resistant | Increased zone of inhibition (30 mm) compared to this compound (27 mm) or clarithromycin (20 mm) alone. |
Note: While specific FICI values are not available, a study on multidrug-resistant E. coli demonstrated a clear synergistic effect between this compound and both ciprofloxacin and clarithromycin, as evidenced by significantly larger zones of inhibition in agar well diffusion assays.
Mechanisms of Synergy
The synergistic activity of this compound is primarily attributed to its ability to disrupt the bacterial cell membrane. This membranolytic action increases the permeability of the cell envelope, facilitating the entry of conventional antibiotics to their intracellular targets.[3]
Proposed Mechanisms of Action:
-
Membrane Permeabilization: this compound inserts its fatty acid tail into the bacterial cell membrane, creating pores and disrupting the membrane's integrity.[2] This allows antibiotics that would otherwise be expelled or have limited entry to access their intracellular sites of action.
-
Inhibition of Efflux Pumps: While not definitively proven for this compound, some antimicrobial peptides are known to inhibit efflux pumps, which are a major mechanism of antibiotic resistance. This potential action could contribute to the observed synergy.
-
Inhibition of Penicillinase: Studies have shown that this compound can inhibit the activity of penicillinase, an enzyme produced by some bacteria that degrades β-lactam antibiotics like ampicillin and oxacillin.[1][2] This inhibition protects the antibiotics from inactivation, thereby restoring their efficacy.
-
Quorum Sensing Interference: this compound can act as a signaling molecule in the quorum sensing (QS) system of Bacillus subtilis.[3][4] QS is a cell-to-cell communication mechanism that regulates virulence and biofilm formation in many bacteria. By interfering with QS signaling, this compound may disrupt the coordinated defense mechanisms of bacterial populations, making them more susceptible to antibiotics.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC of this compound and conventional antibiotics are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare serial twofold dilutions of each antimicrobial agent in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no antimicrobial) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is the most common method for determining the FICI and assessing synergistic interactions.
-
Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and a conventional antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate each well with a standardized bacterial suspension.
-
Include rows and columns with each agent alone to determine their individual MICs under the same conditions.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.
-
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.
-
Procedure:
-
Prepare flasks containing a standardized bacterial suspension in a suitable broth.
-
Add this compound alone, the antibiotic alone, and the combination of both at specific concentrations (e.g., their individual MICs and synergistic concentrations identified from the checkerboard assay).
-
Include a growth control flask without any antimicrobial agents.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on agar to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound's synergistic action and the experimental workflow for assessing synergy.
Caption: Proposed mechanisms of this compound's synergistic action with antibiotics.
Caption: Workflow for assessing the synergistic effect of this compound and antibiotics.
Conclusion
The collective evidence strongly supports the potential of this compound as a synergistic agent to enhance the efficacy of conventional antibiotics, particularly against resistant Gram-positive bacteria like MRSA. Its ability to disrupt bacterial membranes and potentially inhibit resistance mechanisms makes it a compelling candidate for further investigation and development in combination therapies. The provided experimental protocols and conceptual diagrams offer a framework for researchers to systematically evaluate and understand the synergistic potential of this compound with a broader range of antibiotics against diverse bacterial pathogens. Future studies should focus on elucidating the precise molecular interactions and signaling pathways involved in this synergy to pave the way for the rational design of novel and effective antimicrobial treatments.
References
- 1. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound: A Quorum-Sensing Signal Molecule to Relieve CCR in Bacillus amyloliquefaciens [frontiersin.org]
- 4. This compound: A Quorum-Sensing Signal Molecule to Relieve CCR in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Surfactin's Anti-Cancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer efficacy of surfactin, a bacterial cyclic lipopeptide, based on available preclinical experimental data. It delves into its performance as both a standalone agent and in combination with conventional chemotherapy, offering insights into its therapeutic potential.
Comparative Analysis of In Vivo Anti-Cancer Efficacy
This compound has demonstrated notable anti-tumor effects in preclinical animal models. The following tables summarize the quantitative data from key in vivo studies, showcasing its efficacy in different cancer types and therapeutic contexts.
Table 1: this compound as a Monotherapy in a Melanoma Mouse Model
| Parameter | Control Group | This compound-Treated Group | Percentage Change |
| Survival Rate | 0% at day 25 | 40% at day 25 | 40% increase |
| Tumor Volume (mm³) at day 21 | ~1800 | ~800 | ~55% decrease |
| Tumor Weight (g) at day 21 | ~1.8 | ~0.8 | ~55% decrease |
Data extracted from a study on a B16F10 melanoma cell-induced tumor model in C57BL/6 mice.
Table 2: this compound in a Nanoparticle Formulation with Doxorubicin (DOX) in a Breast Cancer Xenograft Model
| Treatment Group | Tumor Volume (mm³) at day 21 | Tumor Weight (g) at day 21 |
| PBS (Control) | ~1200 | ~1.0 |
| Doxorubicin (DOX) | ~800 | ~0.7 |
| This compound (SUR) | ~1000 | ~0.85 |
| DOX@SUR Nanoparticles | ~200 | ~0.2 |
Data from a study using a human breast cancer (MCF-7/ADR) xenograft model in nude mice.
Detailed Experimental Protocols
The methodologies employed in the cited in vivo studies are crucial for the interpretation and replication of the findings.
Melanoma Mouse Model (this compound Monotherapy)
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Subcutaneous injection of B16F10 melanoma cells into the right flank of the mice.
-
Treatment Groups:
-
Control group: Orally administered with sterile saline.
-
This compound group: Orally administered with this compound (50 mg/kg body weight) daily.
-
-
Data Collection:
-
Survival rate was monitored daily.
-
Tumor volume was measured every three days using a caliper, calculated with the formula: (length × width²) / 2.
-
At the end of the experiment (day 21), mice were euthanized, and tumors were excised and weighed.
-
Breast Cancer Xenograft Model (this compound in Combination Therapy)
-
Animal Model: Female nude mice.
-
Tumor Induction: Subcutaneous injection of human breast cancer cells (MCF-7/ADR) to establish the xenograft model.[1]
-
Treatment Groups:
-
PBS (phosphate-buffered saline) control group.
-
Doxorubicin (DOX) group.
-
This compound (SUR) group.
-
DOX-loaded this compound nanoparticles (DOX@SUR) group.
-
-
Data Collection:
-
Tumor size was measured periodically to monitor tumor growth inhibition.
-
At the end of the study, tumors were excised and weighed to determine the final tumor burden.
-
Visualizing Mechanisms and Workflows
Signaling Pathways Implicated in this compound's Anti-Cancer Activity
This compound's anti-cancer effects are attributed to its ability to modulate several key signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of metastasis. The diagram below illustrates the proposed molecular mechanisms.
General Workflow for In Vivo Validation of Anti-Cancer Properties
The following diagram outlines a typical experimental workflow for assessing the in vivo anti-cancer efficacy of a compound like this compound.
References
A Comparative Analysis of the Hemolytic Activity of Surfactin Analogues
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of surfactin and its analogues is crucial for developing safe and effective therapeutic agents. A key consideration is the hemolytic activity of these lipopeptides, which can limit their clinical applications. This guide provides a comparative assessment of the hemolytic activity of various this compound analogues, supported by experimental data and detailed protocols.
The hemolytic activity of this compound, a potent cyclic lipopeptide biosurfactant produced by Bacillus subtilis, is intrinsically linked to its structure. Modifications to both the fatty acid chain and the peptide ring can significantly alter its ability to lyse red blood cells. This guide explores these differences, offering insights into the design of this compound analogues with reduced toxicity and enhanced therapeutic potential.
Structure-Activity Relationship in Hemolytic Activity
The hemolytic activity of this compound analogues is primarily influenced by two key structural features: the length of the β-hydroxy fatty acid chain and the cyclic nature of the heptapeptide.
Influence of Fatty Acid Chain Length:
Studies have consistently shown a direct correlation between the length of the fatty acid chain and hemolytic activity. Longer fatty acid chains increase the hydrophobicity of the molecule, facilitating its insertion into the lipid bilayer of erythrocyte membranes and leading to cell lysis. This trend is evident in the 50% hemolytic concentration (HC50) values, where a lower HC50 indicates higher hemolytic activity. For instance, this compound analogues with fatty acid chains of 15 carbons (C15) exhibit greater hemolytic activity compared to those with 13 carbons (C13).[1] The C15 homologue is often reported as the most active.
Impact of Peptide Ring Cyclization:
The cyclic structure of this compound is critical for its potent hemolytic activity. Linear analogues of this compound, where the lactone ring is opened, demonstrate significantly reduced or no hemolytic activity compared to their cyclic counterparts.[2][3][4] This suggests that the rigid, saddle-shaped conformation of cyclic this compound is essential for its interaction with and disruption of the cell membrane. In contrast, linear analogues exhibit more surface activity with less membrane-disrupting capability.[2][3][4]
Quantitative Comparison of Hemolytic Activity
The following table summarizes the reported 50% hemolytic concentration (HC50) values for various this compound analogues, providing a clear comparison of their hemolytic potential.
| This compound Analogue | Fatty Acid Chain Length | HC50 (µM) | Reference |
| Cyclic this compound | C11 | 448.51 | [2] |
| Cyclic this compound | C12 | 236.25 | [2] |
| Cyclic this compound | C13 | 213.03 | [2] |
| Cyclic this compound | C14 | 153.54 - 300 | [2][3] |
| Cyclic this compound | C15 | 136.29 - 47 | [2][5] |
| Cyclic this compound | C16 | 120.98 | [2] |
| Linear this compound Analogue | C14 | No significant hemolysis | [2][3][4] |
Experimental Protocol: Hemolysis Assay
The following is a detailed methodology for assessing the hemolytic activity of this compound analogues, based on a spectrophotometric measurement of hemoglobin release from red blood cells (RBCs).
1. Preparation of Red Blood Cell Suspension:
-
Collect fresh blood from a healthy donor in tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood sample at 500 x g for 10 minutes to separate the plasma from the erythrocytes.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in a 5-10 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat the washing step at least twice.
-
After the final wash, resuspend the RBC pellet in PBS or a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to achieve a desired final concentration (e.g., a 0.25% to 1% v/v suspension).
2. Incubation with this compound Analogues:
-
Prepare serial dilutions of the this compound analogues in the same buffer used for the RBC suspension.
-
In a 96-well microplate or microcentrifuge tubes, mix a fixed volume of the RBC suspension with an equal volume of the this compound analogue dilutions.
-
Include a negative control (RBCs in buffer only) and a positive control (RBCs with a lytic agent like 0.1% Triton X-100 to achieve 100% hemolysis).
-
Incubate the plate/tubes at 37°C for a specified time (e.g., 1 hour).
3. Measurement of Hemolysis:
-
After incubation, centrifuge the plate/tubes at a speed sufficient to pellet the intact RBCs (e.g., 800-1000 x g for 5-10 minutes).
-
Carefully transfer the supernatant, containing the released hemoglobin, to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm or 415 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of hemolysis for each sample using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percentage of hemolysis against the concentration of the this compound analogue to determine the HC50 value, which is the concentration that causes 50% hemolysis.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the hemolytic activity of this compound analogues.
Caption: Experimental workflow for the hemolysis assay.
Mechanism of this compound-Induced Hemolysis
This compound-induced hemolysis is a direct consequence of its interaction with the erythrocyte membrane. The proposed mechanism involves the following steps:
-
Monomer Insertion: this compound monomers insert their hydrophobic fatty acid tails into the lipid bilayer of the red blood cell membrane.
-
Membrane Disruption: This insertion disrupts the packing of phospholipids, leading to an increase in membrane fluidity and permeability.
-
Pore Formation and Solubilization: At lower concentrations, this compound molecules may aggregate within the membrane to form pores or channels, leading to osmotic lysis. At concentrations above its critical micelle concentration (CMC), this compound can act as a detergent, solubilizing the membrane and causing complete cell lysis.[6][7]
The rigid, cyclic structure of natural this compound is thought to be crucial for inducing the necessary membrane curvature and stress that leads to pore formation and destabilization.
Conclusion
The assessment of hemolytic activity is a critical step in the preclinical evaluation of this compound-based therapeutics. The data clearly indicates that both the length of the fatty acid chain and the cyclization of the peptide backbone are key determinants of hemolytic potential. Linear this compound analogues with shorter acyl chains offer a promising avenue for the development of safer alternatives with reduced hemolytic side effects. The standardized experimental protocol provided in this guide serves as a valuable resource for researchers in the consistent and reliable evaluation of novel this compound analogues.
References
- 1. Antiviral and hemolytic activities of this compound isoforms and their methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Hemolytic activity of new linear this compound analogs in relation to their physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Surfactin: A Guide for Laboratory Professionals
The proper disposal of Surfactin, a potent biosurfactant produced by Bacillus subtilis, is critical for ensuring laboratory safety and environmental protection.[1][2] While recognized for its biodegradability and lower toxicity compared to many synthetic surfactants, disposal procedures must adhere to strict guidelines due to potential hazards and regulatory requirements.[1][3] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a research environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Safety Data Sheets (SDS) for this compound present some conflicting classifications. While one source classifies this compound sodium salt as not a hazardous substance according to the Globally Harmonized System (GHS), another identifies it as a cause of serious eye irritation and harmful if inhaled.[3][4] Furthermore, general safety sheets for surfactants often warn of skin irritation, serious eye damage, and high toxicity to aquatic life.[5] Given these discrepancies, a cautious approach is mandatory.
Before handling this compound waste, always wear appropriate Personal Protective Equipment (PPE):
-
Safety glasses or goggles to protect from splashes.
-
Gloves (nitrile or other chemically resistant material).
-
Laboratory coat.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of pure this compound, solutions, and contaminated materials. The primary rule is to avoid discharge into drains or surface waters unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[5][6]
1. Waste Collection and Segregation:
-
Solid this compound Waste: Collect surplus or expired solid this compound in a clearly labeled, sealed waste container.
-
Liquid this compound Waste: Collect all aqueous solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless permitted by your EHS office.
-
Contaminated Labware and PPE: All items that have come into direct contact with this compound (e.g., pipette tips, gloves, weighing boats, contaminated bench paper) should be considered chemical waste. Place these items in a dedicated, sealed waste bag or container.[7]
2. Handling Accidental Spills:
-
Immediately alert personnel in the area.
-
For small spills, absorb the material using a non-combustible absorbent like sand, earth, or vermiculite.[8]
-
Carefully sweep or scoop the absorbed material into a designated waste container for disposal.[8]
-
Clean the spill area thoroughly, preferably with a detergent, and manage the cleaning materials as contaminated waste.[8]
3. Final Disposal:
-
All this compound waste, including collected solids, liquids, and contaminated materials, must be disposed of in accordance with local, regional, and national regulations.[3][5][8]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the labeled waste containers. Some regulations may require disposal at a designated hazardous or special waste collection point.[6]
Data Summary: Hazard Classifications
The varying hazard information for this compound underscores the importance of consulting the specific SDS for the product in use and defaulting to a higher level of precaution.
| Product Name | CAS Number | Reported Hazards | Source |
| This compound Sodium Salt | Not Specified | Not a hazardous substance or mixture according to GHS. | [3] |
| This compound, sodium salt | 302933-83-1 | Causes serious eye irritation (H319); Harmful if inhaled (H332). | [4] |
| Surfactant LF 164 | 68551-13-3 | Harmful if swallowed (H302); Causes skin irritation (H315); Causes serious eye damage (H318); Very toxic to aquatic life (H400). | [5] |
| Surfactant CCG | Not Specified | Causes serious eye damage (H318); Harmful to aquatic life (H402). | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for safe this compound waste disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable this compound Production by Bacillus subtilis Using Crude Glycerol from Different Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. echemi.com [echemi.com]
- 5. redox.com [redox.com]
- 6. ellementalpro.com [ellementalpro.com]
- 7. safety.eng.cam.ac.uk [safety.eng.cam.ac.uk]
- 8. assets.greenbook.net [assets.greenbook.net]
Personal protective equipment for handling Surfactin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Surfactin in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate a potential for skin and eye irritation. Furthermore, its biological activity as a powerful biosurfactant that can lyse cells necessitates a cautious approach.[1][2][3][4][5] The following PPE is mandatory to minimize exposure risk when handling this compound powder and solutions.
Summary of Required Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling Solid/Powder | Tightly fitting safety goggles with side-shields.[6] | Disposable nitrile gloves. | NIOSH-approved N95 dust mask.[2][5] | Standard laboratory coat. |
| Preparing/Handling Solutions | Tightly fitting safety goggles with side-shields.[6] | Disposable nitrile gloves. | Not generally required if handled in a well-ventilated area or chemical fume hood. | Standard laboratory coat. |
| Generating Aerosols/Vapors | Tightly fitting safety goggles and a face shield. | Disposable nitrile gloves. | A full-face respirator is required if exposure limits are exceeded or irritation is experienced.[6] | Standard laboratory coat. |
| Cleaning Spills | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile). | NIOSH-approved N95 dust mask (for powder) or air-purifying respirator if vapors are a concern. | Standard laboratory coat. |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is crucial for safety. The following diagram outlines the standard procedure for working with this compound, from initial preparation to final disposal.
Methodology:
-
Pre-Experiment Review: Always consult the most recent Safety Data Sheet (SDS) for this compound before beginning work.
-
PPE and Environment: Put on all required PPE as specified in the table above.[2][6] All work, especially with the powder form, should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation.[6]
-
Handling: Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Experiment: Thoroughly clean and decontaminate all work surfaces and equipment after use.
-
Waste Management: Segregate waste into solid, liquid (aqueous), and contaminated PPE streams for proper disposal.
-
Final Safety Steps: After completing all work and waste disposal, properly remove and discard single-use PPE. Wash hands thoroughly with soap and water.[6]
Spill Response Plan
In the event of an accidental release, a swift and organized response is critical to prevent exposure and contamination.
Accidental Release Workflow
Methodology:
-
Immediate Actions: Alert all personnel in the immediate vicinity. If the spill is large, volatile, or poses a respiratory hazard, evacuate the area and notify safety officers.[7]
-
Assess and Prepare: For minor, manageable spills, ensure you have the correct PPE, including respiratory and eye protection.[7][8]
-
Containment & Cleanup:
-
For Solid Spills: Gently cover the spill with absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated waste container.[8][9] Avoid dry sweeping which can generate dust.
-
For Liquid Spills: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, cat litter).[9][10] Work from the outside in, absorb the liquid, and scoop the residue into a labeled, sealable waste container.[7]
-
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water.[8][10]
-
Disposal: All contaminated materials, including absorbents and used PPE, must be collected in a sealed, properly labeled container for disposal.
-
Reporting: Report the incident to your laboratory supervisor or environmental health and safety department, per your institution's policy.
Waste Disposal Plan
Proper disposal is essential to prevent environmental contamination. Since this compound is a biosurfactant and considered readily biodegradable, disposal methods for non-hazardous waste may apply, but institutional guidelines must always be followed.[11]
Procedural Steps for Disposal:
-
Solid Waste:
-
Collect unused this compound powder and contaminated solids (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.
-
Consult your institution's guidelines. This waste may be suitable for disposal as non-hazardous solid chemical waste.[3][6] Do not place in general laboratory trash unless explicitly permitted.
-
-
Aqueous Solutions:
-
For dilute, non-hazardous aqueous solutions of this compound, check with your institution's environmental safety office. Disposal down the sanitary sewer with copious amounts of water may be permissible, provided the solution does not contain other hazardous materials and the pH is within the acceptable range (typically 5.5 to 9.5).[1][2]
-
Never dispose of concentrated solutions or those containing other hazardous chemicals down the drain. These must be collected as hazardous chemical waste.
-
-
Contaminated PPE:
-
Used gloves, masks, and other disposable PPE should be collected in a designated solid waste stream.
-
If the PPE is heavily contaminated, it should be double-bagged and disposed of as chemical waste.[9]
-
References
- 1. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. Production of this compound from Bacillus subtilis MZ-7 grown on pharmamedia commercial medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
